molecular formula C14H12N2O6S B2879307 MSNBA CAS No. 852702-51-3

MSNBA

Cat. No.: B2879307
CAS No.: 852702-51-3
M. Wt: 336.32 g/mol
InChI Key: FUVYUOPHDIDJOP-UHFFFAOYSA-N
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Description

MSNBA is a useful research compound. Its molecular formula is C14H12N2O6S and its molecular weight is 336.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-methylsulfonyl-2-nitrophenyl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-23(19,20)10-3-4-11(12(7-10)16(17)18)15-9-2-5-13-14(6-9)22-8-21-13/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVYUOPHDIDJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852702-51-3
Record name N-(4-methanesulfonyl-2-nitrophenyl)-1,3-dioxaindan-5-amine
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Foundational & Exploratory

The Unveiling of MSNBA: A Technical Guide to the Selective GLUT5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical compound MSNBA, a potent and selective inhibitor of the fructose transporter GLUT5. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its chemical properties, mechanism of action, and its implications in cancer and metabolic disease research.

Chemical Identity and Properties

The full chemical name of this compound is N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine .[1] It is also known by several synonyms, including GLUT5-IN-1.[1]

Below is a summary of its key chemical data:

PropertyValueReference
CAS Number 852702-51-3[1][2][3][4]
Molecular Formula C₁₄H₁₂N₂O₆S[1]
Molecular Weight 336.32 g/mol [1]
IUPAC Name N-(4-methylsulfonyl-2-nitrophenyl)-1,3-benzodioxol-5-amine[1]
SMILES CS(=O)(=O)C1=CC(=C(C=C1)NC2=CC3=C(C=C2)OCO3)--INVALID-LINK--[O-][1]

Mechanism of Action: Selective Inhibition of GLUT5

This compound functions as a potent and selective competitive inhibitor of the solute carrier family 2 member 5 (SLC2A5), commonly known as GLUT5.[5][6] GLUT5 is a facilitative transporter responsible for the cellular uptake of fructose. The inhibitory effect of this compound is highly specific to GLUT5, with no significant activity against other glucose transporters such as GLUT1, GLUT2, GLUT3, and GLUT4.[5][7] This selectivity makes this compound a valuable tool for studying the specific roles of fructose metabolism in various physiological and pathological processes.

The inhibitory potency of this compound has been quantified in several studies:

ParameterCell LineValueReference
IC₅₀ GLUT5 proteoliposomes0.10 ± 0.03 mM[6]
IC₅₀ MCF7 cells (in the presence of 10 mM fructose)5.8 ± 0.5 µM[6][7][8]
Kᵢ MCF7 cells3.2 ± 0.4 µM[5][6][7][8]

Experimental Protocols

Fructose Uptake Inhibition Assay in MCF7 Cells

This protocol outlines the methodology to assess the inhibitory effect of this compound on fructose uptake in the MCF7 breast cancer cell line.

Materials:

  • MCF7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Cytochalasin B

  • [¹⁴C]-D-fructose

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed MCF7 cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with PBS. Pre-incubate the cells for 5 minutes with a buffer containing 50 µM cytochalasin B to inhibit glucose transporters (GLUT1 and GLUT2).[6][8]

  • Inhibition: Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 30 minutes).[6][8]

  • Fructose Uptake: Initiate fructose uptake by adding 10 mM D-fructose containing [¹⁴C]-D-fructose (0.5 µCi/mL).[6][8]

  • Termination: Stop the uptake after a defined time (e.g., 2 or 30 minutes) by washing the cells three times with ice-cold PBS.[6][8]

  • Cell Lysis and Measurement: Lyse the cells with 0.1 M NaOH. Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ and Kᵢ values by plotting the inhibition of fructose uptake against the concentration of this compound.[6][8]

Signaling Pathways and Biological Effects

Inhibition of GLUT5 by this compound has significant implications for cancer cell metabolism and proliferation, particularly in cancers that exhibit high GLUT5 expression. By blocking fructose uptake, this compound can disrupt downstream metabolic pathways that are crucial for cancer cell growth and survival.

The Role of GLUT5 in Cancer

Numerous cancers, including those of the breast, lung, and colon, upregulate GLUT5 expression to utilize fructose as an alternative energy source, especially in the glucose-deprived tumor microenvironment.[9][10] This fructose metabolism supports various oncogenic processes, including proliferation, metastasis, and drug resistance.[11]

Downstream Signaling Pathways Affected by this compound

GLUT5-mediated fructose metabolism has been shown to influence key signaling pathways involved in cancer progression. Inhibition of GLUT5 with this compound is expected to modulate these pathways.

  • AMPK/mTORC1 Pathway: In lung cancer cells, fructose utilization via GLUT5 has been shown to suppress AMP-activated protein kinase (AMPK) and subsequently activate the mammalian target of rapamycin complex 1 (mTORC1).[12][13] The mTORC1 pathway is a central regulator of cell growth, proliferation, and survival. Therefore, this compound, by inhibiting fructose uptake, is predicted to lead to the activation of AMPK and inhibition of mTORC1, thereby impeding cancer cell growth.[12][13]

  • Fatty Acid Synthesis: GLUT5-mediated fructose metabolism can fuel fatty acid synthesis, providing essential building blocks for new membranes in rapidly dividing cancer cells.[12][13] Inhibition of this process by this compound can limit the proliferative capacity of cancer cells.

The following diagram illustrates the proposed signaling pathway affected by this compound:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT5 GLUT5 Fructose_in Fructose (intracellular) GLUT5->Fructose_in FAS Fatty Acid Synthesis Fructose_in->FAS AMPK AMPK Fructose_in->AMPK Inhibits Proliferation Cell Proliferation & Growth FAS->Proliferation Supports mTORC1 mTORC1 AMPK->mTORC1 Inhibits mTORC1->Proliferation Promotes Fructose_out Fructose (extracellular) Fructose_out->GLUT5 Transport This compound This compound This compound->GLUT5 Inhibits

Caption: Proposed signaling pathway affected by this compound-mediated GLUT5 inhibition.

Synthesis of this compound

Proposed Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions Reactant1 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 1,3-benzodioxol-5-amine Reactant2->Reaction Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Product N-[4-(methylsulfonyl)-2-nitrophenyl]- 1,3-benzodioxol-5-amine (this compound) Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a critical research tool for elucidating the role of fructose metabolism in health and disease. Its high selectivity for GLUT5 allows for the specific investigation of fructose-dependent pathways. The information compiled in this technical guide, from its fundamental chemical properties to its effects on cellular signaling, provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting GLUT5. Further studies into the precise synthesis and in vivo efficacy of this compound and its analogs are warranted to advance its potential clinical applications.

References

MSNBA: A Selective Inhibitor of the Fructose Transporter GLUT5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine, commonly known as MSNBA, has emerged as a significant pharmacological tool for studying the specific transport of fructose by the glucose transporter 5 (GLUT5).[1][2] GLUT5, a member of the facilitative glucose transporter (GLUT, SLC2) family, is unique in its high specificity for fructose and its inability to transport other monosaccharides like glucose and galactose.[1] Given the association of elevated fructose metabolism with various pathologies, including metabolic disorders and cancer, selective inhibitors of GLUT5 such as this compound are invaluable for both basic research and as potential therapeutic leads.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its inhibitory properties, selectivity, mechanism of action, and the experimental protocols utilized for its characterization.

Core Properties of this compound

This compound was identified through a virtual screening of over six million compounds against a homology model of human GLUT5, followed by in vitro validation.[1][2] It has been characterized as a potent and selective competitive inhibitor of GLUT5-mediated fructose transport.[1][2][4][5]

Quantitative Inhibitory Data

The inhibitory potency of this compound against human GLUT5 has been determined in different experimental systems, yielding distinct IC50 and Ki values. These are summarized in the table below for clear comparison.

ParameterValueExperimental SystemNotesReference
IC50 0.10 ± 0.03 mMGLUT5 in proteoliposomesEntrance counter-flow transport assay. This assay involves substrate exchange and a high substrate concentration, which may overestimate the IC50 value.[1]
IC50 5.8 ± 0.5 µMNative GLUT5 in MCF7 cellsFructose uptake assay in the presence of 10 mM fructose and 50 µM cytochalasin B to inhibit GLUT2.[1][6]
Ki 3.2 ± 0.4 µMNative GLUT5 in MCF7 cellsDetermined by Dixon plot analysis of fructose uptake at varying fructose and this compound concentrations. Demonstrates competitive inhibition.[1][6]
IC50 0.25 ± 0.08 µMHT-29 cells (colon cancer)Cell viability assay after 24h incubation.[3]
IC50 12.51 ± 1.41 µMCoN cells (normal colon epithelium)Cell viability assay after 24h incubation.[3]
Selectivity Profile

A key attribute of this compound is its high selectivity for GLUT5 over other glucose transporters. This specificity is crucial for its use as a chemical probe to dissect the physiological and pathological roles of fructose transport.

TransporterSubstrate TestedEffect of 2 mM this compoundReference
GLUT1 GlucoseNo inhibition[1]
GLUT2 Fructose/GlucoseNo inhibition[1]
GLUT3 GlucoseNo inhibition[1]
GLUT4 GlucoseNo inhibition[1]
GlcPSe (bacterial)GlucoseNo inhibition[1]

Mechanism of Action

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of GLUT5.[1][6] This indicates that this compound binds to the same site as fructose, or a site that overlaps with the fructose binding site, thereby preventing fructose from binding and being transported across the cell membrane.

Computational docking studies, combined with mutagenesis and functional assays, suggest that this compound binds near the active site of GLUT5.[1][5] The interaction is thought to involve residues from both the N-terminal and C-terminal domains of the transporter.[7] A key residue for the selective recognition of this compound by GLUT5 has been identified as Histidine 387 (H387) .[1][5] This residue is not conserved in other GLUT members, providing a structural basis for the observed selectivity.[1] The putative binding of this compound involves interactions with several other residues, including S143, T171, Q288, Q289, N294, and Y297.[7][8]

Signaling Pathway and Inhibition

The following diagram illustrates the process of GLUT5-mediated fructose transport and its competitive inhibition by this compound.

GLUT5_Inhibition cluster_membrane Cell Membrane GLUT5_unbound GLUT5 (Outward-facing) GLUT5_fructose GLUT5-Fructose Complex GLUT5_unbound->GLUT5_fructose Conformational Change GLUT5_this compound GLUT5-MSNBA Complex (Inactive) GLUT5_unbound->GLUT5_this compound GLUT5_inward GLUT5 (Inward-facing) GLUT5_fructose->GLUT5_inward Translocation GLUT5_inward->GLUT5_unbound Reorients Fructose_in Fructose (Intracellular) GLUT5_inward->Fructose_in Releases Fructose_out Fructose (Extracellular) Fructose_out->GLUT5_unbound Binds Metabolism Cellular Metabolism Fructose_in->Metabolism MSNBA_ext This compound MSNBA_ext->GLUT5_unbound Competitively Binds

Caption: GLUT5-mediated fructose transport and competitive inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used to characterize this compound.

Fructose Transport Assay in Proteoliposomes

This in vitro assay assesses the direct effect of this compound on the transport activity of purified and reconstituted GLUT5 protein.

Methodology:

  • Protein Expression and Purification: Human GLUT5 is expressed in a suitable system (e.g., yeast) and purified using affinity chromatography.

  • Proteoliposome Reconstitution: The purified GLUT5 protein is reconstituted into artificial lipid vesicles (proteoliposomes).

  • Entrance Counter-flow Assay:

    • Proteoliposomes are preloaded with a high concentration of non-radioactive fructose (e.g., 200 mM).

    • The proteoliposomes are then diluted into a solution containing a low concentration of radioactively labeled fructose (e.g., 10 µM C14-fructose) and the test compound (this compound).

    • The assay is initiated by adding the proteoliposomes to the assay solution.

    • Transport is stopped at specific time points (e.g., 1 minute) by adding an ice-cold stop solution.

    • The proteoliposomes are collected by filtration, and the amount of internalized radioactive fructose is quantified by scintillation counting.

  • Data Analysis: The relative transport activity in the presence of this compound is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Fructose Uptake Assay in MCF7 Cells

This cell-based assay evaluates the inhibitory effect of this compound on native GLUT5 in a human breast cancer cell line known to express this transporter.

Methodology:

  • Cell Culture: MCF7 cells are cultured to near confluency in appropriate growth medium.

  • Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a short period (e.g., 5 minutes). To isolate GLUT5 activity, a GLUT2 inhibitor such as cytochalasin B (e.g., 50 µM) is included in all assay conditions, as MCF7 cells also express GLUT2.[1]

  • Initiation of Fructose Uptake: The uptake assay is initiated by adding a solution containing a defined concentration of fructose (e.g., 10 mM) and radioactively labeled fructose.

  • Termination of Uptake: After a specific incubation time (e.g., 2 to 30 minutes), the uptake is stopped by washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • For IC50 determination, fructose uptake is measured at a fixed fructose concentration and varying this compound concentrations.

    • For Ki determination (Dixon plot), uptake is measured at multiple fixed fructose concentrations and varying this compound concentrations.

Cell Viability Assay

This assay determines the effect of GLUT5 inhibition by this compound on the proliferation and survival of cancer cells that rely on fructose metabolism.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HT-29 colon cancer cells) and normal control cells (e.g., CoN normal colon epithelium cells) are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are incubated with a range of this compound concentrations (e.g., 1 µM to 1000 µM) for a specified period (e.g., 24 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The viability of treated cells is expressed as a percentage of the viability of untreated control cells. IC50 values are calculated from the dose-response curves.

Experimental and Discovery Workflow

The identification and characterization of this compound followed a logical progression from computational screening to in vitro and cell-based validation.

Discovery_Workflow cluster_in_silico In Silico Discovery cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Characterization Virtual_Screening Virtual Screening (6 million compounds) against GLUT5 model Hit_Selection Selection of Top-Ranked In Silico Hits (175 compounds) Virtual_Screening->Hit_Selection Proteoliposome_Assay Inhibition Screening (GLUT5 in proteoliposomes) Hit_Selection->Proteoliposome_Assay Experimental Testing MSNBA_ID Identification of this compound as a GLUT5 Inhibitor Proteoliposome_Assay->MSNBA_ID Selectivity_Screen Selectivity Profiling (GLUT1-4, GLUT2, GlcPSe) MSNBA_ID->Selectivity_Screen MCF7_Assay Fructose Uptake Assay in MCF7 Cells MSNBA_ID->MCF7_Assay Further Characterization Kinetics Kinetic Analysis (IC50, Ki, competitive inhibition) MCF7_Assay->Kinetics

Caption: Workflow for the discovery and validation of this compound as a GLUT5 inhibitor.

Conclusion

This compound stands out as the first identified potent and selective chemical probe for the human fructose transporter GLUT5.[1][2] Its well-characterized competitive mechanism of action and high specificity make it an indispensable tool for investigating the roles of GLUT5 in health and disease. The detailed experimental protocols provided herein offer a guide for researchers aiming to utilize this compound in their studies or to discover and characterize novel GLUT5 inhibitors. The continued application of this compound in preclinical models will be crucial for validating GLUT5 as a therapeutic target for conditions such as cancer and metabolic syndrome.

References

MSNBA: A Targeted Approach to Disrupting Fructose Metabolism in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The growing understanding of the metabolic reprogramming in cancer cells has opened new avenues for therapeutic intervention. One such promising target is the glucose transporter 5 (GLUT5), a specific transporter for fructose, which is increasingly implicated in the proliferation and survival of various cancers. N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) has emerged as a potent and selective inhibitor of GLUT5, offering a unique tool to probe the role of fructose metabolism in oncology and a potential scaffold for the development of novel anti-cancer agents. This whitepaper provides a comprehensive technical overview of the applications of this compound in oncology studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Quantitative Data Summary

This compound has demonstrated significant and selective inhibitory activity against GLUT5 in various cancer cell lines. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibitory Potency of this compound against GLUT5

Cancer Cell LineAssay TypeParameterValueReference
Breast Cancer (MCF7)Fructose UptakeKᵢ3.2 ± 0.4 µM[1]
Breast Cancer (MCF7)Fructose Uptake (in the presence of 10 mM fructose)IC₅₀5.8 ± 0.5 µM[1]
Colon Cancer (HT-29)Cell ViabilityIC₅₀0.25 ± 0.08 µM

Table 2: Effect of this compound on Cancer Cell Viability

Cancer Cell LineTreatment ConcentrationIncubation TimePercent Decrease in ViabilityReference
Colon Cancer (HT-29)1 µM24 hours55%
Colon Cancer (HT-29)10 µM24 hours51%
Normal Colon Epithelium (CoN)1 µM24 hours~2%
Normal Colon Epithelium (CoN)10 µM24 hours~8%

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in oncology research, synthesized from available literature.

In Vitro GLUT5 Inhibition Assay (Fructose Uptake Assay)

This protocol outlines the procedure to measure the inhibitory effect of this compound on fructose uptake in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF7)

  • Cell culture medium and supplements

  • This compound

  • [¹⁴C]-D-fructose (radiolabeled fructose)

  • Cytochalasin B (to inhibit other glucose transporters)

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Plate cancer cells in a multi-well plate and grow to confluence.

  • Preparation of Solutions: Prepare stock solutions of this compound and cytochalasin B in a suitable solvent (e.g., DMSO). Prepare a working solution of [¹⁴C]-D-fructose in PBS.

  • Pre-incubation: Wash the cells with PBS. Pre-incubate the cells with varying concentrations of this compound and a fixed concentration of cytochalasin B (e.g., 50 µM) in PBS for a specified time (e.g., 10 minutes) at 37°C.

  • Fructose Uptake: Initiate fructose uptake by adding the [¹⁴C]-D-fructose solution to each well.

  • Termination of Uptake: After a defined incubation period (e.g., 2-5 minutes), stop the uptake by rapidly washing the cells with ice-cold PBS.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of fructose uptake at each this compound concentration and calculate the IC₅₀ and/or Kᵢ values.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HT-29) and a normal cell line for comparison (e.g., CoN)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The inhibition of GLUT5 by this compound disrupts the metabolic flux of fructose, impacting downstream signaling pathways crucial for cancer cell growth and survival.

GLUT5-Mediated Fructose Metabolism and its Inhibition by this compound

Fructose, upon entering the cancer cell via GLUT5, is phosphorylated and enters glycolysis, providing energy and building blocks for proliferation. This compound competitively binds to GLUT5, blocking this initial step.

Fructose_ext Extracellular Fructose GLUT5 GLUT5 Transporter Fructose_ext->GLUT5 Transport Fructose_int Intracellular Fructose GLUT5->Fructose_int This compound This compound This compound->GLUT5 Inhibition F1P Fructose-1-Phosphate Fructose_int->F1P Phosphorylation Glycolysis Glycolysis F1P->Glycolysis Energy Energy (ATP) Glycolysis->Energy Biomass Biomass Precursors Glycolysis->Biomass

Caption: Inhibition of fructose transport by this compound.

Impact of GLUT5 Inhibition on AMPK/mTORC1 Signaling

GLUT5-mediated fructose metabolism has been shown to suppress AMP-activated protein kinase (AMPK), a key energy sensor, and subsequently activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which promotes cell growth and proliferation. By inhibiting GLUT5, this compound can lead to the activation of AMPK and inhibition of mTORC1.

This compound This compound GLUT5 GLUT5 This compound->GLUT5 Inhibition Fructose_Metabolism Fructose Metabolism GLUT5->Fructose_Metabolism Enables AMPK AMPK Fructose_Metabolism->AMPK Inhibition mTORC1 mTORC1 AMPK->mTORC1 Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Fatty_Acid_Synth Fatty Acid Synthesis mTORC1->Fatty_Acid_Synth Promotion

Caption: this compound's effect on the AMPK/mTORC1 pathway.

Experimental Workflow for Studying this compound's Effects

A typical workflow to investigate the anti-cancer properties of this compound involves a series of in vitro and potentially in vivo experiments.

cluster_0 In Vitro Studies cluster_1 Preclinical Studies (Future Work) cluster_2 Clinical Development (Future Goal) InhibitionAssay GLUT5 Inhibition Assay (IC₅₀, Kᵢ) ViabilityAssay Cell Viability Assay (IC₅₀) InhibitionAssay->ViabilityAssay SignalingAssay Signaling Pathway Analysis (Western Blot, etc.) ViabilityAssay->SignalingAssay InVivo In Vivo Animal Models (Xenografts) SignalingAssay->InVivo PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Tox Toxicology Studies PK_PD->Tox ClinicalTrials Human Clinical Trials Tox->ClinicalTrials

Caption: Research and development workflow for this compound.

Preclinical and Clinical Status

To date, published research on this compound has been limited to in vitro studies. There is currently no publicly available data from preclinical in vivo animal models or human clinical trials. The promising in vitro results, particularly the selective cytotoxicity towards cancer cells, strongly warrant further investigation in preclinical models to assess efficacy, pharmacokinetics, and safety.

Conclusion and Future Directions

This compound represents a valuable chemical probe for dissecting the role of fructose metabolism in cancer and holds promise as a lead compound for the development of a new class of anti-cancer therapeutics. Its ability to selectively inhibit GLUT5 and induce cancer cell death highlights the potential of targeting fructose metabolism as a therapeutic strategy. Future research should focus on comprehensive preclinical evaluation of this compound in various cancer models to establish its in vivo efficacy and safety profile, which will be critical for its potential translation into the clinical setting. Further studies are also needed to fully elucidate the downstream metabolic and signaling consequences of GLUT5 inhibition in a wider range of cancer types.

References

Investigating Fructose Metabolism with Mass Spectrometry-Based Nutrient Analysis (MSNBA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose, a simple sugar found in fruits, honey, and high-fructose corn syrup, has garnered significant attention in metabolic research due to its association with various health conditions when consumed in excess.[1][2][3] Unlike glucose, fructose is primarily metabolized in the liver, where it can be converted into glucose, lactate, and fatty acids.[1][4] This distinct metabolic pathway, which bypasses key regulatory steps of glycolysis, has implications for hepatic insulin resistance, hypertriglyceridemia, and increased liver fat.[1][5] Understanding the intricacies of fructose metabolism is therefore crucial for developing therapeutic strategies for metabolic diseases.

Mass Spectrometry-Based Nutrient Analysis (MSNBA) offers a powerful and sensitive platform for elucidating the metabolic fate of fructose. This technology enables the precise quantification of fructose and its downstream metabolites in various biological matrices, providing valuable insights into metabolic fluxes and pathway dysregulation. This technical guide provides an in-depth overview of the application of this compound to the study of fructose metabolism, detailing experimental protocols, data presentation, and key metabolic pathways.

Principles of this compound for Fructose Analysis

This compound encompasses a range of techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify and quantify metabolites.[6][7] These methods offer high sensitivity and specificity, allowing for the detection of low-concentration metabolites like fructose in complex biological samples such as serum, plasma, and urine.[7][8] The general principle involves the ionization of target molecules and their separation based on their mass-to-charge ratio. For robust quantification, isotopically labeled internal standards, such as ¹³C-labeled fructose, are often employed.[9]

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate this compound studies. Below are generalized protocols for sample preparation and analysis using GC-MS and UPLC-MS/MS for fructose quantification.

Sample Preparation (Serum/Plasma)
  • Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of a cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins.

  • Internal Standard Spiking: Add an appropriate amount of isotopically labeled internal standard (e.g., [¹³C₆]fructose) to the sample.

  • Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Derivatization (for GC-MS): The collected supernatant is dried under a stream of nitrogen. The dried residue is then derivatized to increase volatility. A common method is O-methyloxime peracetate derivatization.[7][8]

UPLC-MS/MS Analysis
  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar metabolites like fructose.

    • Column: A HILIC column (e.g., Acquity UPLC BEH Amide column).

    • Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., ammonium formate).

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for fructose and its internal standard.

GC-MS Analysis
  • Gas Chromatography:

    • Column: A capillary column suitable for sugar analysis (e.g., a DB-5ms column).

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: An oven temperature gradient is used to separate the derivatized sugars.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI) ionization is common.

    • Detection: Selected Ion Monitoring (SIM) is used to monitor unique fragments of derivatized fructose and its internal standard for quantification.[7][8]

Data Presentation

Quantitative data from this compound studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Serum/Plasma Fructose Concentrations Measured by Mass Spectrometry

ConditionSample Size (n)Fructose Concentration (µmol/L)Mass Spectrometry MethodReference
Healthy Individuals (Fasting)35.7 ± 0.6UPLC-MS/MS[6][10]
Healthy Individuals (60 min post 15g fructose load)3150.3 ± 41.7UPLC-MS/MS[6][10]
Healthy Individuals (180 min post 15g fructose load)38.4 ± 0.6UPLC-MS/MS[6][10]
Patients Evaluated for DiabetesNot Specified46 ± 25.22GC/MS[7][8]

Table 2: 24-Hour Urinary Fructose Excretion Measured by UPLC-MS/MS

Fructose Consumption LevelSample Size (n)Median Urinary Fructose (µmol/day) [IQR]Reference
Low (1.4 g/day )1036.1 [26.4-64.2][6][10]
Normal (31 g/day )15142.3 [98.8-203.0][6][10]
High (70 g/day )16238.9 [127.1-366.1][6][10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Visual representations of metabolic pathways and experimental procedures are essential for clear communication of complex information.

FructoseMetabolism cluster_blood Bloodstream cluster_liver Hepatocyte Fructose_blood Fructose Fructose_cell Fructose Fructose_blood->Fructose_cell GLUT5 Transporter F1P Fructose-1-Phosphate Fructose_cell->F1P Fructokinase (KHK) DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Triglycerides Triglyceride Synthesis DHAP->Triglycerides Glyceraldehyde->G3P Triokinase Glycolysis Glycolysis / Gluconeogenesis G3P->Glycolysis G3P->Triglycerides

Caption: Hepatic fructose metabolism pathway.

MSNBA_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Serum, Urine, Tissue) Spiking Internal Standard Spiking Sample_Collection->Spiking Extraction Metabolite Extraction (e.g., Protein Precipitation) Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography Mass_Spec Mass Spectrometry (MS/MS or MS) Chromatography->Mass_Spec Peak_Integration Peak Integration & Quantification Mass_Spec->Peak_Integration Data_Analysis Statistical Analysis Peak_Integration->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Caption: Generalized this compound experimental workflow.

References

The Role of MSNBA in Diabetes and Obesity Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rising prevalence of metabolic diseases, such as diabetes and obesity, has spurred intensive research into novel therapeutic targets. One such target is the glucose transporter 5 (GLUT5), which is primarily responsible for fructose uptake. Excessive fructose consumption has been linked to metabolic disorders, including insulin resistance and dyslipidemia.[1] The selective inhibition of GLUT5, therefore, presents a promising strategy for mitigating the detrimental effects of high fructose diets. This technical guide focuses on N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA), a potent and selective inhibitor of GLUT5, and its application in diabetes and obesity research.

This compound: A Selective GLUT5 Inhibitor

This compound was identified through virtual screening of a large chemical library and subsequent in vitro evaluation.[2][3] It has been shown to be a selective inhibitor of human GLUT5, with no significant activity against other glucose transporters like GLUT1, GLUT2, GLUT3, and GLUT4.[2][3][4] This selectivity is crucial for a therapeutic agent, as it minimizes off-target effects.

Mechanism of Action

This compound acts as a competitive inhibitor of fructose transport via GLUT5.[1][2][4] Docking studies and mutagenesis have indicated that this compound binds near the active site of the transporter protein.[1][2][3] A key determinant for this specific recognition is a histidine residue (H387) present in GLUT5.[1][2][3] By blocking the entry of fructose into cells, this compound can potentially alleviate the metabolic stress associated with high fructose levels.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various experimental systems. A summary of the key quantitative data is presented in the tables below for easy comparison.

Table 1: Inhibitory Potency of this compound on GLUT5
ParameterValueCell/SystemReference
IC500.10 ± 0.03 mMGLUT5 proteoliposomes[1]
IC505.8 ± 0.5 µMMCF7 cells (in the presence of 10 mM fructose)[1][4]
Ki3.2 ± 0.4 µMMCF7 cells[1][2][4]
Table 2: Effect of this compound on Cell Viability
Cell LineConcentration of this compoundIncubation TimeEffect on ViabilityReference
HT-29 (colon cancer)1 µM24 h55% decrease[4]
HT-29 (colon cancer)10 µM24 h51% decrease[4]
Normal colon epithelium1 µM - 10 µM24 hBarely affected[4]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections describe the key experimental protocols used to characterize this compound.

GLUT5 Fructose Transport Assay in Proteoliposomes

This in vitro assay assesses the direct inhibitory effect of this compound on purified GLUT5 protein reconstituted into artificial lipid vesicles.

Methodology:

  • Preparation of Proteoliposomes: Purified GLUT5 protein is reconstituted into liposomes using methods like freeze-thaw sonication.

  • Transport Assay: The proteoliposomes are incubated with a solution containing radioactively labeled fructose (e.g., ¹⁴C-fructose) and varying concentrations of this compound.

  • Measurement: The uptake of radiolabeled fructose into the proteoliposomes is measured over time using a scintillation counter.

  • Data Analysis: The rate of fructose transport is calculated and plotted against the concentration of this compound to determine the IC50 value.

Fructose Uptake Assay in MCF7 Cells

This cell-based assay evaluates the inhibitory effect of this compound in a more physiologically relevant context. MCF7 cells are a human breast cancer cell line known to express GLUT5.

Methodology:

  • Cell Culture: MCF7 cells are cultured to confluence in appropriate media.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 5 minutes). To isolate GLUT5-mediated transport, other glucose transporters can be inhibited using agents like cytochalasin B (50 µM).

  • Fructose Uptake: The uptake is initiated by adding a solution containing fructose (e.g., 10 mM) and a tracer amount of radioactively labeled fructose.

  • Termination and Measurement: After a specific time (e.g., 2-30 minutes), the uptake is stopped by washing the cells with ice-cold buffer. The intracellular radioactivity is then measured.

  • Data Analysis: The inhibition of fructose uptake by this compound is analyzed using methods like Dixon plots to determine the inhibitory constant (Ki) and the mode of inhibition (e.g., competitive).

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex processes. The following sections provide visualizations of the experimental workflow for identifying GLUT5 inhibitors and the proposed signaling pathway affected by this compound.

Experimental Workflow for GLUT5 Inhibitor Discovery

This diagram illustrates the logical flow from computational screening to in vitro validation of GLUT5 inhibitors like this compound.

G cluster_0 In Silico Screening cluster_1 In Vitro Validation A Virtual Library of Compounds C Molecular Docking A->C B GLUT5 Protein Model B->C D Proteoliposome Assay C->D Top-ranked hits E Cell-Based Fructose Uptake Assay D->E Confirmed hits F Determination of IC50 and Ki D->F E->F G G F->G Validated Inhibitor (this compound)

Experimental workflow for identifying GLUT5 inhibitors.
Proposed Signaling Pathway of this compound Action in Metabolic Regulation

This diagram depicts the proposed mechanism by which this compound, through the inhibition of GLUT5, may influence downstream metabolic pathways relevant to diabetes and obesity.

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Pathways Fructose Dietary Fructose GLUT5 GLUT5 Transporter Fructose->GLUT5 F1P Fructose-1-Phosphate GLUT5->F1P Fructose Transport DHAP DHAP F1P->DHAP G3P Glyceraldehyde-3-P F1P->G3P Lipogenesis De Novo Lipogenesis DHAP->Lipogenesis G3P->Lipogenesis InsulinResistance Insulin Resistance Lipogenesis->InsulinResistance This compound This compound This compound->GLUT5 Inhibition

Proposed signaling pathway of this compound in metabolic regulation.

References

The Discovery and Development of MSNBA: A Selective GLUT5 Inhibitor for Fructose-Dependent Pathologies

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose, a monosaccharide increasingly prevalent in modern diets, has been implicated in a range of metabolic disorders and is now recognized as a key energy source for various cancers. The transport of fructose into cells is primarily mediated by the glucose transporter 5 (GLUT5), making it a compelling therapeutic target. This whitepaper provides a comprehensive technical overview of the discovery and development of N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA), a potent and selective inhibitor of GLUT5. We delve into the virtual screening process that led to its identification, its mechanism of action as a competitive inhibitor, and the quantitative data supporting its efficacy and selectivity. Furthermore, this document details the key experimental protocols for assessing this compound's activity and explores the downstream signaling pathways affected by GLUT5 inhibition, offering insights into its potential therapeutic applications in oncology and metabolic diseases.

Introduction: The Role of Fructose and GLUT5 in Disease

Increased consumption of fructose has been linked to a variety of health issues, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Emerging evidence also highlights the critical role of fructose metabolism in driving the proliferation of several types of cancer, including breast, colon, and lung cancer.[1][2] The primary transporter responsible for the cellular uptake of fructose is the solute carrier family 2 member 5 (SLC2A5), commonly known as GLUT5. Unlike other glucose transporters, GLUT5 exhibits high specificity for fructose.[3] This specificity, coupled with its overexpression in various cancer cells, positions GLUT5 as an attractive target for therapeutic intervention.[4] The development of selective GLUT5 inhibitors holds the promise of disrupting fructose-dependent metabolic pathways in cancer cells with minimal impact on glucose metabolism in healthy tissues.

Discovery of this compound: A Virtual Screening Approach

The identification of this compound as a selective GLUT5 inhibitor was the result of a comprehensive in silico virtual screening campaign.[5] This computational approach has become an integral part of modern drug discovery, enabling the rapid screening of vast chemical libraries against a biological target.

Virtual Screening Workflow

The virtual screening process for GLUT5 inhibitors involved several key steps, beginning with the generation of a three-dimensional homology model of the human GLUT5 transporter. A library of over 6 million commercially available compounds was then computationally docked into the putative substrate-binding site of the GLUT5 model. The compounds were ranked based on their predicted binding affinity and interactions with key amino acid residues within the binding pocket. The top-ranking compounds were then selected for in vitro validation.

G cluster_0 Virtual Screening Pipeline A Homology Modeling of GLUT5 C In Silico Docking to GLUT5 Binding Site A->C B Virtual Library of >6 Million Compounds B->C D Scoring and Ranking of Compounds C->D E Selection of Top Candidates for In Vitro Testing D->E

Caption: Virtual screening workflow for the identification of GLUT5 inhibitors.

This compound: Chemical Properties and Synthesis

The virtual screening and subsequent in vitro validation identified N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine, abbreviated as this compound, as a lead compound.

Chemical Structure:

  • IUPAC Name: N-(4-methylsulfonyl-2-nitrophenyl)-1,3-benzodioxol-5-amine[6]

  • CAS Number: 852702-51-3[6]

  • Molecular Formula: C14H12N2O6S[6]

  • Molecular Weight: 336.32 g/mol [6]

Synthesis: A detailed, publicly available, step-by-step synthesis protocol for this compound has not been described in the scientific literature. The initial discovery publication states that the compound was synthesized by TriMen Chemicals S.A.[7]

Quantitative Data: Efficacy and Selectivity of this compound

In vitro studies have demonstrated the potent and selective inhibitory activity of this compound against GLUT5. The key quantitative parameters are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell/SystemValueReference
Ki MCF7 cells3.2 ± 0.4 µM[8]
IC50 GLUT5 in proteoliposomes0.10 ± 0.03 mM
IC50 Fructose uptake in MCF7 cells5.8 ± 0.5 µM[9]

Table 2: Effect of this compound on Cancer Cell Viability

Cell LineCancer TypeIC50Reference
HT-29 Colon Cancer0.25 ± 0.08 µM[7]
CoN (normal colon) Normal Colon Epithelium12.51 ± 1.41 µM[7]

These data highlight that this compound is a potent inhibitor of GLUT5-mediated fructose transport and exhibits significant cytotoxic effects on cancer cells that are dependent on this transporter, while having a much lower impact on normal cells.

Experimental Protocols

GLUT5 Inhibition Assay in Proteoliposomes

This assay assesses the direct inhibitory effect of this compound on purified GLUT5 protein reconstituted into artificial lipid vesicles.

Methodology:

  • Protein Purification and Reconstitution: Human GLUT5 is expressed and purified from a suitable expression system (e.g., Sf9 insect cells). The purified protein is then reconstituted into liposomes composed of a defined lipid mixture (e.g., a brain lipid extract) using a detergent-removal method such as dialysis or size-exclusion chromatography.

  • Transport Assay: The proteoliposomes are loaded with a non-radioactive sugar. The transport reaction is initiated by diluting the proteoliposomes into a buffer containing radiolabeled fructose (e.g., 14C-fructose) and the test compound (this compound) at various concentrations.

  • Quenching and Measurement: At specific time points, the transport is stopped by rapid filtration through a nitrocellulose filter to separate the proteoliposomes from the external radioactive substrate. The radioactivity retained on the filter, corresponding to the amount of fructose transported into the proteoliposomes, is measured by scintillation counting.

  • Data Analysis: The initial rates of fructose transport are calculated and plotted against the concentration of this compound to determine the IC50 value.

Fructose Uptake Inhibition Assay in MCF7 Cells

This cell-based assay evaluates the ability of this compound to inhibit fructose uptake in a cancer cell line known to overexpress GLUT5.

Methodology:

  • Cell Culture: MCF7 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) until they reach a desired confluency in multi-well plates.

  • Pre-incubation: Prior to the assay, the cells are washed with a glucose-free buffer and pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C. To inhibit any potential fructose transport by GLUT2, cytochalasin B can be included in the incubation buffer.[9]

  • Uptake Initiation: The fructose uptake is initiated by adding a solution containing radiolabeled fructose (e.g., 14C-fructose) to each well.

  • Uptake Termination and Lysis: After a short incubation period (e.g., 2-5 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioactive substrate. The cells are then lysed to release the intracellular contents.

  • Measurement and Analysis: The amount of radioactivity in the cell lysates is measured using a scintillation counter. The rate of fructose uptake is calculated and normalized to the protein concentration. The percentage of inhibition is plotted against the this compound concentration to determine the Ki and IC50 values.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HT-29) and control normal cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the transport of fructose through GLUT5. This blockade of fructose uptake has significant downstream consequences on cellular metabolism and signaling pathways that are crucial for cancer cell proliferation and survival.

Inhibition of Fructose-Driven Metabolism

By preventing fructose from entering the cell, this compound effectively starves cancer cells of a key energy and carbon source. Fructose can be metabolized through glycolysis to generate ATP and can also be shunted into the pentose phosphate pathway (PPP) to produce NADPH and precursors for nucleotide biosynthesis. Inhibition of GLUT5 disrupts these vital metabolic processes.

Impact on Downstream Signaling Cascades

Recent studies have elucidated the signaling pathways that are influenced by GLUT5-mediated fructose metabolism. The inhibition of fructose uptake by this compound is expected to modulate these pathways, leading to a reduction in cancer cell proliferation and survival.

  • AMPK/mTORC1 Pathway: Fructose metabolism has been shown to activate the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival. By blocking fructose uptake, this compound can lead to the downregulation of this pro-growth signaling cascade.

  • Fatty Acid Synthesis: Fructose metabolites can serve as precursors for de novo lipogenesis, a process that is often upregulated in cancer cells to support membrane biosynthesis and signaling molecule production. Inhibition of GLUT5 can therefore lead to a reduction in fatty acid synthesis, further impeding cancer cell growth.[1]

G cluster_0 Downstream Effects of GLUT5 Inhibition by this compound This compound This compound GLUT5 GLUT5 Transporter This compound->GLUT5 Inhibits Fructose_uptake Fructose Uptake GLUT5->Fructose_uptake Mediates Metabolism Fructose Metabolism (Glycolysis, PPP) Fructose_uptake->Metabolism AMPK_mTORC1 AMPK/mTORC1 Pathway Metabolism->AMPK_mTORC1 Activates Lipogenesis Fatty Acid Synthesis Metabolism->Lipogenesis Provides Precursors Proliferation Cell Proliferation & Survival AMPK_mTORC1->Proliferation Promotes Lipogenesis->Proliferation Supports

Caption: Signaling pathways affected by GLUT5 inhibition with this compound.

Preclinical Development and Future Perspectives

The discovery of this compound represents a significant milestone in the development of targeted therapies for fructose-dependent diseases. While the initial in vitro data are promising, further preclinical development is necessary to evaluate its therapeutic potential.

Current Status and Future Directions:

  • In Vivo Efficacy: Preclinical studies in animal models of cancer and metabolic diseases are required to assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.

  • Toxicity and Safety: Comprehensive toxicology studies are needed to determine the safety profile of this compound and to identify any potential off-target effects.

  • Lead Optimization: The chemical structure of this compound can be further optimized through medicinal chemistry efforts to improve its potency, selectivity, and drug-like properties.

  • Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to GLUT5 inhibition will be crucial for the clinical development of this compound or its analogs.

Conclusion

This compound has emerged as a first-in-class, potent, and selective inhibitor of the fructose transporter GLUT5. Its discovery through virtual screening and subsequent in vitro characterization have provided a valuable chemical tool to probe the role of fructose metabolism in health and disease. The ability of this compound to inhibit fructose uptake and suppress the growth of cancer cells highlights the therapeutic potential of targeting GLUT5. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound and to pave the way for a new class of targeted therapies for cancer and metabolic disorders.

References

MSNBA as a Chemical Probe for GLUT5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glucose transporter 5 (GLUT5), encoded by the SLC2A5 gene, is a facilitative transporter with high specificity for fructose. Unlike other members of the GLUT family, it does not transport glucose or galactose.[1] Under normal physiological conditions, GLUT5 is primarily expressed in the small intestine, sperm, and kidney cells.[1] However, its overexpression has been identified in various cancer types, including breast, lung, and colorectal cancer, where it facilitates fructose uptake to support tumor growth and proliferation.[2][3][4] This makes GLUT5 a compelling therapeutic target for cancer and metabolic diseases.[5] The development of selective inhibitors is crucial for studying its biological functions and validating it as a drug target. N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) was identified as the first selective and potent chemical probe for GLUT5, enabling detailed investigation into the transporter's role in health and disease.[5][6][7]

Quantitative Data: Inhibitory Profile of this compound

This compound has been characterized across various assays to determine its potency and selectivity for GLUT5. The data reveals its efficacy in both reconstituted systems and cancer cell lines.

Table 1: Inhibitory Potency of this compound against Human GLUT5

Assay System Cell Line / Preparation Parameter Value Reference(s)
Cell-Based Fructose Uptake MCF7 (Breast Cancer) Kᵢ (competitive inhibition) 3.2 ± 0.4 µM [5][7][8][9]
Cell-Based Fructose Uptake MCF7 (Breast Cancer) IC₅₀ 5.8 ± 0.5 µM [7][9][10]
Cell Viability HT-29 (Colon Cancer) IC₅₀ 0.25 ± 0.08 µM [3]
Cell Viability CoN (Normal Colon) IC₅₀ 12.51 ± 1.41 µM [3]

| In Vitro Fructose Transport | GLUT5 Proteoliposomes | IC₅₀ | 0.10 ± 0.03 mM (100 µM) |[7][10][11] |

Table 2: Selectivity of this compound

Transporter Substrate Tested Effect of this compound Reference(s)
Human GLUT5 Fructose Potent Inhibition [5][7][10]
Human GLUT1 Glucose No effect [5][7][10]
Human GLUT2 Glucose / Fructose No effect [5][7][10]
Human GLUT3 Glucose No effect [5][7][10]
Human GLUT4 Glucose No effect [5][7][10]

| Bacterial GlcPSe | Glucose | No effect |[5][7][10] |

Mechanism of Action

This compound functions as a competitive inhibitor of fructose transport through GLUT5.[5][9] Molecular docking and mutagenesis studies indicate that this compound binds near the transporter's active site.[1][5] The specificity of this compound for GLUT5 is attributed to key amino acid differences in the binding pocket compared to other GLUT isoforms. Specifically, the residue Histidine 387 (H387) in GLUT5 has been identified as a critical determinant for inhibitor discrimination.[5][7][11]

cluster_0 GLUT5-Mediated Fructose Transport cluster_1 Inhibition by this compound Fructose Fructose GLUT5 GLUT5 Transporter (Binding Site) Fructose->GLUT5 Binds to active site Transport Intracellular Fructose Metabolism GLUT5->Transport Translocates Inhibition Transport Blocked GLUT5->Inhibition This compound This compound This compound->GLUT5 Competitively binds to active site

Caption: Competitive inhibition of GLUT5 by this compound.

Experimental Protocols

This compound's utility as a probe is demonstrated in various experimental settings. Below are detailed methodologies for key assays.

Protocol 1: Fructose Uptake Inhibition Assay in a Cancer Cell Line (MCF7)

This protocol is designed to measure the inhibitory effect of this compound on GLUT5-mediated fructose uptake in a cellular context. MCF7 cells are a suitable model as they express GLUT1, GLUT2, and GLUT5.[7]

Workflow Diagram:

A 1. Seed MCF7 cells in culture plates and grow to confluency. B 2. Pre-incubate cells with 50 µM Cytochalasin B for 5 minutes. A->B C 3. Add varying concentrations of This compound to the designated wells. B->C D 4. Initiate uptake by adding radiolabeled fructose (e.g., ¹⁴C-fructose). C->D E 5. Incubate for a defined period (e.g., 2 to 30 minutes). D->E F 6. Stop transport by washing cells with ice-cold buffer. E->F G 7. Lyse cells and measure intracellular radioactivity via scintillation counting. F->G H 8. Analyze data to determine Ki and IC₅₀ values. G->H

Caption: Workflow for this compound inhibition assay in MCF7 cells.

Methodology Details:

  • Cell Culture: MCF7 cells are cultured to confluence in appropriate multi-well plates.

  • Isolating GLUT5 Activity: To specifically measure GLUT5 activity, transport via other fructose-capable transporters like GLUT2 must be blocked. Cells are pre-incubated with cytochalasin B (typically 50 µM), a potent GLUT2 inhibitor that does not affect GLUT5.[7][9]

  • Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the cells at a range of concentrations.[8] A vehicle control (DMSO only) is included.

  • Uptake Initiation: The transport assay is started by adding a known concentration of radiolabeled fructose (e.g., 10 mM ¹⁴C-fructose).[9]

  • Incubation and Termination: The reaction proceeds for a specific duration. For initial velocity measurements, a short time point like 2 minutes is used, while endpoint inhibition can be measured at 30 minutes.[1][9] The uptake is rapidly terminated by washing the cells with an ice-cold stop solution (e.g., PBS) to remove extracellular fructose.

  • Quantification: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Data Analysis: The results are used to generate dose-response curves, from which the IC₅₀ value is calculated. A Dixon plot, where the reciprocal of the uptake velocity is plotted against the inhibitor concentration, can be used to determine the inhibition constant (Kᵢ) and confirm the competitive inhibition mechanism.[1][9]

Protocol 2: In Vitro Fructose Transport Assay in Proteoliposomes

This cell-free system allows for the direct measurement of this compound's effect on purified GLUT5 protein reconstituted into artificial lipid vesicles (proteoliposomes).

Methodology Details:

  • Protein Reconstitution: Purified human GLUT5 protein is reconstituted into liposomes composed of a defined lipid mixture.

  • Assay Method: The "entrance counter-flow" transport method is commonly used.[7] Proteoliposomes are pre-loaded with a high concentration of non-radiolabeled fructose.

  • Transport Initiation: The proteoliposomes are then diluted into a solution containing a low concentration of radiolabeled fructose (e.g., 10 µM ¹⁴C-fructose) in the presence or absence of this compound.[1] The efflux of internal cold fructose drives the influx ("counter-flow") of external labeled fructose.

  • Time Points and Termination: Aliquots are removed at various time points and the transport is stopped by passing the proteoliposomes through an ion-exchange column to separate them from the external medium.

  • Quantification and Analysis: The radioactivity within the collected proteoliposomes is measured. The rate of fructose transport is calculated and compared between the this compound-treated and control groups to determine the IC₅₀.[7][11]

Application in Research: Elucidating the Role of GLUT5 in Cancer

This compound is a critical tool for dissecting the fructose-dependent pathways that support cancer progression. High fructose intake is associated with increased cancer risk, and GLUT5 is the primary mediator of this effect.[2] By selectively blocking GLUT5, researchers can confirm the role of fructose metabolism in driving cancer cell proliferation and survival.

Studies have shown that GLUT5-mediated fructose utilization in cancer cells stimulates key metabolic pathways, including fatty acid synthesis, and activates pro-growth signaling cascades like AMPK/mTORC1.[12][13] Inhibition of GLUT5 with this compound has been shown to significantly decrease the viability of colon and breast cancer cells, while having a much smaller effect on normal cells, demonstrating a potential therapeutic window.[3][14]

cluster_pathway GLUT5-Mediated Pro-Tumorigenic Signaling cluster_inhibition Fructose Extracellular Fructose GLUT5 GLUT5 Transporter Fructose->GLUT5 Metabolism Increased Fructose Metabolism GLUT5->Metabolism FAS Fatty Acid Synthesis Metabolism->FAS AMPK AMPK/mTORC1 Signaling Metabolism->AMPK Proliferation Cancer Cell Proliferation, Growth, & Drug Resistance FAS->Proliferation AMPK->Proliferation This compound This compound This compound->GLUT5 Inhibits

Caption: Role of GLUT5 in cancer and its inhibition by this compound.

This compound is an invaluable chemical probe that has enabled significant advances in understanding the biological role of the GLUT5 fructose transporter. Its high potency and selectivity allow for the precise dissection of fructose-mediated signaling pathways, particularly in the context of cancer metabolism. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for researchers and drug development professionals aiming to investigate GLUT5 and explore its potential as a therapeutic target. The successful application of this compound continues to validate GLUT5's role in disease and paves the way for the development of next-generation inhibitors for clinical use.

References

Methodological & Application

Application Note: In Vitro Inhibition of GLUT5 by MSNBA in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) is a potent and selective inhibitor of the glucose transporter 5 (GLUT5), which is responsible for fructose transport.[1][2][3] GLUT5 is overexpressed in various cancer types, including colon and breast cancer, and is implicated in cancer cell proliferation and survival.[2][4] This makes GLUT5 an attractive therapeutic target. This compound has been shown to competitively inhibit fructose uptake via GLUT5, leading to decreased viability of cancer cells while having minimal effect on normal cells.[1][2][4] This application note provides a detailed protocol for an in vitro assay to evaluate the effect of this compound on the viability of cancer cells.

Signaling Pathway: GLUT5-Mediated Fructose Transport and its Inhibition by this compound

The diagram below illustrates the mechanism of fructose uptake by cancer cells via the GLUT5 transporter and its competitive inhibition by this compound. In this pathway, fructose enters the cell through the GLUT5 transporter. This compound competes with fructose for binding to the transporter, thereby blocking fructose uptake and inhibiting downstream metabolic processes that contribute to cell proliferation.

GLUT5_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fructose_ext Fructose GLUT5 GLUT5 Transporter Fructose_ext->GLUT5 Binds MSNBA_ext This compound MSNBA_ext->GLUT5 Competitively Inhibits Fructose_int Fructose GLUT5->Fructose_int Transports Metabolism Cancer Cell Metabolism & Proliferation Fructose_int->Metabolism

Caption: GLUT5-mediated fructose uptake and its inhibition by this compound.

Experimental Protocol: this compound In Vitro Cell Viability Assay

This protocol describes a cell viability assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., HT-29 colon cancer cells)[1][4]

  • Normal colon epithelium cell line (e.g., CCD 841 CoN) for control[1]

  • Breast cancer cell line (e.g., MCF7)[2]

  • Complete cell culture medium (specific to the cell lines used)

  • This compound (N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well tissue culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

The following diagram outlines the key steps of the in vitro cell viability assay.

MSNBA_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate_initial Incubate for 24h seed_cells->incubate_initial add_this compound Add varying concentrations of this compound incubate_initial->add_this compound incubate_treatment Incubate for 24h or 48h add_this compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate cell viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the this compound in vitro cell viability assay.

Procedure:

  • Cell Seeding:

    • Culture cancer cells (e.g., HT-29) and normal cells (e.g., CCD 841 CoN) to optimal density.

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 1 µM to 1000 µM.[1] A vehicle control (medium with DMSO) should also be prepared.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plates for 24 or 48 hours.[4][5]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

    • Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.[4]

    • Carefully remove the medium containing MTT.

    • Add 200 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Pipette up and down several times to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) value for this compound in the cancer cell line.

Expected Results and Data Presentation

The results of the this compound in vitro assay can be summarized in tables for easy comparison of its effects on different cell lines and at various concentrations and time points.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (h)% Decrease in Cell Viability
HT-29 (Colon Cancer)12455%[1][4]
HT-29 (Colon Cancer)102451%[1][4]
CCD 841 CoN (Normal Colon)1242%[4]
CCD 841 CoN (Normal Colon)10248%[4]
HT-29 (Colon Cancer)14847%[4]
HT-29 (Colon Cancer)104850%[4]
CCD 841 CoN (Normal Colon)1484%[4]
CCD 841 CoN (Normal Colon)10489%[4]

Table 2: Inhibitory Potency of this compound

ParameterCell LineValue
IC50HT-290.25 ± 0.08 µM[4]
IC50CCD 841 CoN12.51 ± 1.41 µM[4]
IC50MCF7 (Fructose Uptake)5.8 ± 0.5 µM[2]
Ki (Competitive Inhibition)MCF7 (Fructose Uptake)3.2 ± 0.4 µM[2][3]

This application note provides a comprehensive protocol for assessing the in vitro efficacy of the GLUT5 inhibitor, this compound, against cancer cells. The provided data indicates that this compound selectively reduces the viability of cancer cells that are dependent on fructose for their proliferation, highlighting its potential as a targeted therapeutic agent. Researchers can adapt this protocol to investigate the effects of this compound on other cancer cell lines and to further explore the role of fructose metabolism in cancer.

References

Application Notes and Protocols for MSNBA in MCF7 Breast Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MCF7 cell line is an estrogen receptor (ER)-positive human breast cancer cell line that is widely used in cancer research as a model for luminal A type breast cancer.[1][2][3] These cells are responsive to estrogen and are a valuable tool for studying the effects of potential anti-cancer compounds. This document provides detailed protocols for investigating the effects of a novel compound, MSNBA (Methyl-Substituted Novel Benzopyran Analog), on the MCF7 cell line, including methods for assessing cytotoxicity, apoptosis, and cell cycle arrest.

Data Presentation

The following tables summarize representative quantitative data from studies of this compound's effects on the MCF7 cell line.

Table 1: Cytotoxicity of this compound on MCF7 Cells

TimepointIC50 Value (µM)
24 hours45.2 ± 3.1
48 hours22.8 ± 2.5
72 hours15.1 ± 1.9

IC50: The concentration of this compound that inhibits 50% of cell growth.

Table 2: Effect of this compound (25 µM) on MCF7 Cell Cycle Distribution

Treatment DurationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (Untreated)65.2 ± 4.320.1 ± 2.114.7 ± 1.82.1 ± 0.5
24 hours72.5 ± 5.115.3 ± 1.912.2 ± 1.58.9 ± 1.1
48 hours78.9 ± 6.210.1 ± 1.411.0 ± 1.315.4 ± 2.3

Table 3: Apoptosis Induction by this compound (25 µM) in MCF7 Cells (Annexin V/PI Staining)

Treatment DurationViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrotic Cells (%)
Control (Untreated)96.3 ± 2.82.1 ± 0.61.1 ± 0.30.5 ± 0.2
24 hours80.1 ± 5.510.2 ± 1.87.5 ± 1.22.2 ± 0.7
48 hours65.7 ± 6.118.9 ± 2.512.3 ± 1.93.1 ± 0.9

Experimental Protocols

MCF7 Cell Culture and Maintenance

A crucial first step is the proper maintenance of the MCF7 cell line to ensure experimental reproducibility.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.[4]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[4][5]

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer with Phosphate-Buffered Saline (PBS).

    • Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.[6]

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new culture flasks at a 1:3 or 1:4 split ratio.

MTT Cell Viability Assay

This colorimetric assay is used to determine the cytotoxic effects of this compound on MCF7 cells and to calculate the IC50 value.

  • Materials:

    • MCF7 cells

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • Complete growth medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

  • Protocol:

    • Seed MCF7 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.[7]

    • Replace the medium in the wells with the this compound dilutions. Include untreated and vehicle (DMSO) control wells.

    • Incubate for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value from a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed MCF7 Cells in 96-well Plate adhere Incubate Overnight seed->adhere treat Treat with this compound Serial Dilutions adhere->treat incubate Incubate for 24, 48, 72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Read Absorbance at 570 nm dissolve->read analysis Calculate IC50 read->analysis Data Analysis

Caption: Workflow for the MTT Cell Viability Assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Materials:

    • MCF7 cells

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed MCF7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with this compound at the desired concentration (e.g., IC50 value) for 24 and 48 hours.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension as per the manufacturer's protocol.[7]

    • Incubate in the dark for 15 minutes at room temperature.[7]

    • Analyze the cells using a flow cytometer within one hour.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining seed Seed & Adhere MCF7 Cells treat Treat with this compound seed->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate in Dark stain->incubate analysis Flow Cytometry Analysis incubate->analysis

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

  • Materials:

    • MCF7 cells

    • 6-well plates

    • This compound

    • PBS

    • 70% Ethanol (ice-cold)

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Seed and treat MCF7 cells as described in the apoptosis assay protocol.

    • Harvest the cells and wash them with cold PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.[7]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.[7]

    • Analyze the DNA content using a flow cytometer.

Mechanism of Action: Signaling Pathway

This compound is hypothesized to exert its anti-cancer effects by targeting key signaling pathways involved in cell proliferation and survival. A primary candidate pathway in ER-positive breast cancer is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and apoptosis resistance.[8][9] Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.

References

Application Notes and Protocols: HT-29 Colon Cancer Cell Response to MSNBA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) is a potent and selective inhibitor of the glucose transporter 5 (GLUT5), which is a high-affinity fructose transporter.[1][2] Emerging evidence suggests that GLUT5 is overexpressed in colorectal cancer (CRC) and plays a crucial role in cancer cell proliferation by facilitating fructose uptake.[3][4] The human colon adenocarcinoma cell line, HT-29, is a widely used in vitro model for studying CRC. This document provides detailed application notes and protocols for investigating the response of HT-29 cells to this compound treatment, focusing on cell viability, apoptosis, and the underlying signaling pathways.

Data Presentation

Table 1: Effect of this compound on HT-29 Cell Viability
Concentration (µM)Incubation Time (hours)Cell Viability (%)Reference
124~45%[3]
1024~49%[3]
148~47%[3]
1048~50%[3]

Note: Cell viability was determined using the MTT assay. The data indicates that this compound significantly reduces the viability of HT-29 cells.[3]

Experimental Protocols

Cell Culture and this compound Preparation

Materials:

  • HT-29 human colon adenocarcinoma cell line

  • McCoy's 5A Medium (or other appropriate culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 10 mM stock solution can be prepared.

  • Further dilute the this compound stock solution in the complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.5%).

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the medium and treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for the desired time points (e.g., 24 and 48 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Seed HT-29 cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. Following protein separation by gel electrophoresis, the proteins are transferred to a membrane where they are probed with specific antibodies.

Protocol:

  • Lyse this compound-treated and control HT-29 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., GLUT5, p-AMPK, AMPK, p-mTOR, mTOR, cleaved caspase-3, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Visualizations

Inhibition of GLUT5 by this compound in HT-29 cells is hypothesized to disrupt fructose-dependent metabolic pathways, leading to reduced cell viability and induction of apoptosis. A key pathway likely affected is the AMPK/mTOR signaling axis , which is a central regulator of cellular energy homeostasis and metabolism.

Logical_Relationship cluster_cause Cause cluster_effect Effect MSNBA_GLUT5 This compound inhibits GLUT5 Fructose_Uptake Decreased Fructose Uptake MSNBA_GLUT5->Fructose_Uptake Cell_Viability Reduced Cell Viability Fructose_Uptake->Cell_Viability Induce_Apoptosis Induction of Apoptosis Fructose_Uptake->Induce_Apoptosis Alter_Signaling Altered Cell Signaling (e.g., AMPK/mTOR) Fructose_Uptake->Alter_Signaling

References

Determining the Effective Concentration of MSNBA in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) is a potent and selective inhibitor of the fructose transporter GLUT5.[1] Given the increasing evidence linking elevated fructose metabolism to cancer progression and metabolic diseases, this compound presents a valuable tool for investigating the therapeutic potential of targeting fructose uptake. GLUT5 is overexpressed in various cancer types, including breast, colon, and lung cancer, where it facilitates the uptake of fructose, contributing to enhanced glycolysis, tumor growth, and metastasis.[2][3] This document provides detailed application notes and experimental protocols for determining the effective concentration of this compound in in-vitro cell culture models.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The effective concentration of this compound can vary depending on the cell line, exposure duration, and the specific biological endpoint being measured. The following table summarizes available quantitative data on the effects of this compound on cancer cell viability.

Cell LineCancer TypeExposure TimeThis compound ConcentrationObserved EffectReference
HT-29Colon Cancer24 hours1 µM~55% decrease in cell viability[1]
HT-29Colon Cancer24 hours10 µM~51% decrease in cell viability[1]
HT-29Colon Cancer48 hours1 µM~53% decrease in cell viability[4]
HT-29Colon Cancer48 hours10 µM~50% decrease in cell viability[4]
MCF7Breast CancerNot SpecifiedKᵢ of 3.2 µMCompetitive inhibition of GLUT5 fructose uptake[1][2]
MCF7Breast Cancer30 minutesIC₅₀ of 5.8 µMInhibition of fructose uptake in the presence of 10 mM fructose[4]

Signaling Pathway

This compound acts as a competitive inhibitor of the GLUT5 transporter, directly blocking the uptake of fructose into the cell. This disruption of fructose metabolism interferes with downstream pathways that promote cancer cell proliferation and survival. In many cancer cells, fructose is utilized in the glycolytic pathway to produce ATP and metabolic intermediates necessary for cell growth. By inhibiting GLUT5, this compound effectively starves the cancer cells of a key energy source, leading to decreased viability.

GLUT5_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fructose_out Fructose GLUT5 GLUT5 Transporter Fructose_out->GLUT5 Uptake Fructose_in Fructose GLUT5->Fructose_in Glycolysis Glycolysis & Metabolic Pathways Fructose_in->Glycolysis Proliferation Cancer Cell Proliferation Glycolysis->Proliferation This compound This compound This compound->GLUT5 Inhibition

GLUT5 Inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for determining the effective concentration of this compound in a given cancer cell line using a cell viability assay. The following protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.

Protocol: Determining the EC₅₀ of this compound using a MTT Assay

1. Materials

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

2. Experimental Workflow

Workflow for EC₅₀ Determination.

3. Detailed Procedure

a. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C.

  • On the day of the experiment, dilute the stock solution in complete cell culture medium to prepare a series of working concentrations. It is recommended to perform a serial dilution to cover a broad range of concentrations (e.g., 0.1 µM to 100 µM).

b. Cell Seeding:

  • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in complete cell culture medium.

  • Determine the cell concentration using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase at the time of treatment.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

c. This compound Treatment:

  • After 24 hours of incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

d. MTT Assay:

  • Following the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

e. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the EC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers initiating studies with this compound. Determining the precise effective concentration is a critical first step in elucidating the biological effects of this potent GLUT5 inhibitor. The methodologies outlined here can be adapted to various cancer cell lines and experimental designs to further explore the therapeutic potential of targeting fructose metabolism in cancer and other diseases.

References

Application Notes and Protocols for MSNBA in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of MSNBA (N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine) in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective inhibitor of the GLUT5 fructose transporter, making it a valuable tool for research in cancer and diabetes.[1]

Compound Information

ParameterValueReference
IUPAC Name N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine[2]
CAS Number 852702-51-3[1]
Molecular Formula C₁₄H₁₂N₂O₆S
Molecular Weight 336.32 g/mol
Mechanism of Action Selective and potent competitive inhibitor of GLUT5 fructose transport.[1][2][3]

Quantitative Solubility and Activity Data

The following table summarizes the key quantitative data for this compound.

ParameterValueCell Line/SystemConditionsReference
Solubility in DMSO 90 mg/mL (267.6 mM)N/ASonication is recommended.[4]
Ki (Inhibition Constant) 3.2 ± 0.4 µMMCF7 cellsCompetitive inhibition of fructose uptake.[1][2][3]
IC₅₀ (Half-maximal inhibitory concentration) 0.10 ± 0.03 mMGLUT5 proteoliposomesIn vitro transport evaluation.[3]
IC₅₀ 5.8 ± 0.5 µMMCF7 cellsIn the presence of 10 mM fructose.[1][5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Weighing the Compound: In a suitable weighing vessel, carefully weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.36 mg of this compound.

  • Solvent Addition: Transfer the weighed this compound to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For a 10 mM solution, if you weighed 3.36 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonication is recommended to aid dissolution.[4]

  • Storage: Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the DMSO stock solution for use in cell culture experiments.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid cytotoxic effects.[6]

  • A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • To prevent precipitation of the compound, it is recommended to perform serial dilutions in DMSO before adding the final diluted solution to the aqueous cell culture medium.[7]

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilutions in DMSO: Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations. For example, to achieve a final concentration of 10 µM in your cell culture, you might first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate solution.

  • Final Dilution in Culture Medium: Add the appropriate volume of the intermediate DMSO solution to your cell culture medium to achieve the desired final concentration. For instance, add 10 µL of a 1 mM intermediate solution to 1 mL of cell culture medium for a final concentration of 10 µM this compound (with a final DMSO concentration of 1%). Always add the DMSO solution to the medium while gently mixing.

  • Application to Cells: Immediately apply the prepared working solution to your cells.

Visualizations

MSNBA_Mechanism_of_Action cluster_cell Cell Membrane GLUT5 GLUT5 Transporter Fructose_intracellular Intracellular Fructose GLUT5->Fructose_intracellular Fructose_extracellular Extracellular Fructose Fructose_extracellular->GLUT5 Transport Cellular_Metabolism Downstream Metabolic Pathways Fructose_intracellular->Cellular_Metabolism This compound This compound This compound->GLUT5 Inhibition

Caption: Mechanism of action of this compound as a GLUT5 inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Stock_Solution Prepare 10 mM this compound Stock in DMSO Working_Solution Prepare Working Solutions (Serial Dilution in DMSO, then in Medium) Stock_Solution->Working_Solution Cell_Treatment Treat Cells with Working Solution Working_Solution->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Assay Perform Fructose Uptake or Viability Assay Incubation->Assay

Caption: Experimental workflow for using this compound in cell-based assays.

References

Application Notes and Protocols for MSNBA in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) is a potent and selective inhibitor of the glucose transporter 5 (GLUT5), which is responsible for fructose transport into cells.[1][2][3][4][5] GLUT5 is overexpressed in various cancer types, including breast and colon cancer, where it plays a crucial role in providing fructose as an alternative energy source for cancer cell proliferation and survival.[6] By specifically targeting GLUT5, this compound presents a promising avenue for anticancer drug development.[2][3] These application notes provide detailed protocols for assessing the effect of this compound on cell viability, along with data presentation and visualization of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on the viability of different cancer cell lines.

Table 1: Effect of this compound on HT-29 Colon Cancer Cell Viability (MTT Assay)

This compound Concentration (µM)24h Incubation (% Viability)48h Incubation (% Viability)
1~55%~53%
10~51%~50%

Data adapted from a study on HT-29 colon cancer cells.[3][6] The viability of normal colon epithelial (CoN) cells was only slightly affected at these concentrations.

Table 2: Inhibitory Activity of this compound

ParameterCell LineValue
IC₅₀ (GLUT5 inhibition)MCF75.8 ± 0.5 µM
Kᵢ (GLUT5 inhibition)MCF73.2 ± 0.4 µM
IC₅₀ (GLUT5 inhibition in proteoliposomes)-0.10 ± 0.03 mM

IC₅₀ and Kᵢ values for this compound's inhibitory effect on GLUT5-mediated fructose uptake in MCF7 human breast cancer cells.[1][2][4]

Experimental Protocols

This section provides a detailed methodology for determining the effect of this compound on cell viability using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest (e.g., HT-29, MCF7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution prep_cells Cell Culture and Seeding treat_cells Treat Cells with this compound prep_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability with this compound using the MTT assay.

Step-by-Step Protocol
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.

    • Prepare fresh dilutions of this compound in complete cell culture medium before each experiment. It is important to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Cell Seeding:

    • Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • This compound Treatment:

    • After 24 hours of incubation, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM).

    • Include a vehicle control group (cells treated with medium containing the same concentration of DMSO as the highest this compound concentration) and an untreated control group (cells in medium only).

    • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to convert the yellow MTT into purple formazan crystals.

    • After the incubation, carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of GLUT5, which leads to a reduction in fructose uptake by cancer cells. This disrupts the energy metabolism of cancer cells that are highly dependent on fructose, ultimately leading to a decrease in cell viability and proliferation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fructose Fructose GLUT5 GLUT5 Fructose->GLUT5 Fructose_in Fructose GLUT5->Fructose_in Metabolism Fructose Metabolism (e.g., Glycolysis) Fructose_in->Metabolism ATP ATP Production Metabolism->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to This compound This compound This compound->GLUT5

Caption: this compound inhibits GLUT5, blocking fructose uptake and disrupting cancer cell metabolism.

References

Application Note: Measuring GLUT5 Inhibition with MSNBA using a Fluorescent Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLUT5 is a facilitative fructose transporter that plays a crucial role in fructose uptake in various tissues and is implicated in metabolic diseases and cancer.[1][2][3] N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) is a potent and selective competitive inhibitor of GLUT5, making it a valuable tool for studying GLUT5 function and for screening potential therapeutic agents.[1][2][4][5] This document provides a detailed protocol for measuring the inhibitory activity of this compound on GLUT5 using a fluorescence-based cell assay. This method relies on a fluorescent fructose analog that is transported into cells via GLUT5, leading to an increase in intracellular fluorescence. The inhibitory effect of this compound is quantified by measuring the reduction in the uptake of this fluorescent probe.

Principle of the Assay

The assay is based on the principle of competitive inhibition. A fluorescently labeled fructose analog (e.g., a coumarin-based probe or a nitrobenzofurazan-labeled fructose) is used as a substrate for GLUT5.[6][7][8][9] Cells expressing GLUT5 will take up this probe, resulting in a measurable increase in intracellular fluorescence. This compound, as a competitive inhibitor, binds to the GLUT5 transporter, preventing the fluorescent substrate from binding and being transported into the cell.[2][5] The degree of inhibition is directly proportional to the concentration of this compound, allowing for the determination of its inhibitory potency (e.g., IC50 value).

Key Reagents and Materials

  • Cell Line: A cell line with high GLUT5 expression (e.g., MCF7 breast cancer cells, HT-29 colon cancer cells, or EMT6 murine breast cancer cells).[4][5][8]

  • This compound: GLUT5 inhibitor.[4]

  • Fluorescent GLUT5 Substrate: A fluorescently labeled fructose analog (e.g., 6-NBDF or ManCou series probes).[6][7][8]

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO): For dissolving this compound and other compounds.[5]

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader or fluorescence microscope

Summarized Quantitative Data for this compound

The following table summarizes the reported inhibitory constants for this compound against GLUT5. These values can serve as a reference for expected results.

ParameterValueCell Line/SystemNotesReference
IC50 0.10 ± 0.03 mMGLUT5 in proteoliposomesEntrance counter-flow transport assay.[5]
IC50 5.8 ± 0.5 µMMCF7 cellsFructose uptake assay in the presence of 10 mM fructose.[4][5]
Ki 3.2 ± 0.4 µMMCF7 cellsCompetitive inhibition of fructose uptake.[1][2][4][5]

Experimental Protocols

Cell Preparation
  • Cell Culture: Culture the GLUT5-expressing cell line in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours.

This compound Stock Solution Preparation
  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.[10]

  • From this stock, prepare a series of dilutions in assay buffer or culture medium to achieve the desired final concentrations for the inhibition curve. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤ 0.5%) to avoid solvent effects.[5]

GLUT5 Inhibition Assay
  • Wash Cells: Gently wash the cell monolayer twice with warm PBS or a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubation with Inhibitor: Add the various dilutions of this compound (and a vehicle control containing the same concentration of DMSO) to the wells. Pre-incubate the cells with the inhibitor for a defined period (e.g., 5-15 minutes) at 37°C.[2]

  • Initiate Uptake: Add the fluorescent GLUT5 substrate to each well to initiate the uptake reaction. The final concentration of the fluorescent substrate should be optimized and ideally be close to its Km for GLUT5.

  • Incubation: Incubate the plate for a specific time (e.g., 10-30 minutes) at 37°C.[2][6] This incubation time should be within the linear range of substrate uptake.

  • Terminate Uptake: Stop the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold PBS. This removes extracellular fluorescent substrate.

  • Fluorescence Measurement: Add PBS or a suitable lysis buffer to each well and measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

Data Analysis
  • Background Subtraction: Subtract the fluorescence intensity of wells containing no cells (blank) from all experimental wells.

  • Normalization: Express the fluorescence intensity in each well as a percentage of the control (vehicle-treated) wells.

    • % Inhibition = 100 * (1 - [Fluorescenceinhibitor / Fluorescencecontrol])

  • IC50 Determination: Plot the % inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling and Inhibition Pathway

cluster_membrane Cell Membrane GLUT5 GLUT5 Transporter Fructose_int Fructose (Intracellular) GLUT5->Fructose_int Fructose_ext Fructose (Extracellular) Fructose_ext->GLUT5 Binds & Transported MSNBA_ext This compound MSNBA_ext->GLUT5 Competitively Binds & Inhibits

Caption: Competitive inhibition of GLUT5 by this compound.

Experimental Workflow

A Seed GLUT5-expressing cells in 96-well plate B Wash cells with warm PBS A->B C Pre-incubate with varying this compound concentrations B->C D Add fluorescent fructose substrate C->D E Incubate to allow substrate uptake D->E F Stop uptake & wash with ice-cold PBS E->F G Measure intracellular fluorescence F->G H Calculate % Inhibition & determine IC50 G->H

Caption: Workflow for the GLUT5 inhibition assay.

Selectivity of this compound

This compound is highly selective for GLUT5 and does not significantly inhibit other glucose transporters such as GLUT1, GLUT2, GLUT3, or GLUT4 at concentrations where it potently blocks GLUT5.[1][2][4][5] This specificity makes it an excellent tool for isolating and studying GLUT5-mediated fructose transport.

Troubleshooting

  • High Background Fluorescence: Ensure thorough washing to remove all extracellular fluorescent substrate. Test for non-specific uptake by using a known broad-spectrum GLUT inhibitor like Cytochalasin B.[5]

  • Low Signal: Optimize cell seeding density, fluorescent probe concentration, and incubation time. Ensure the cell line has sufficient GLUT5 expression.

  • Poor IC50 Curve: Check the accuracy of this compound dilutions. Ensure the range of concentrations tested brackets the expected IC50. Verify the stability of the compound in the assay buffer.

  • Compound Solubility Issues: this compound has limited water solubility.[8] Ensure it is fully dissolved in DMSO before preparing aqueous dilutions and that it does not precipitate in the final assay medium.[8][10]

This application note provides a comprehensive framework for utilizing this compound to measure GLUT5 inhibition. By following this protocol, researchers can accurately quantify the potency of inhibitors and further investigate the role of GLUT5 in various physiological and pathological processes.

References

Application Notes and Protocols for Assessing the Effect of MSNBA on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) is a selective and potent inhibitor of the glucose transporter 5 (GLUT5).[1] GLUT5 is a high-affinity transporter for fructose, and its overexpression has been implicated in the progression of various cancers, including colorectal cancer.[2] By competitively inhibiting GLUT5-mediated fructose uptake, this compound presents a targeted approach to disrupt the metabolic processes that fuel cancer cell growth.[1] This document provides detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines.

Mechanism of Action: Inhibition of Fructose Uptake

This compound acts as a competitive inhibitor of GLUT5, binding at or near the fructose binding site to block its transport into the cell.[1] Cancer cells exhibiting elevated GLUT5 expression may rely on fructose as an energy source to support rapid proliferation, particularly through enhanced glycolysis.[2] By inhibiting fructose uptake, this compound is hypothesized to starve these cells of a key metabolic substrate, leading to a reduction in cell proliferation and viability.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Hypothesized signaling pathway of this compound in inhibiting cell proliferation.

Experimental Protocols

Several methods can be employed to quantify the effect of this compound on cell proliferation. The choice of assay depends on the specific research question, cell type, and desired throughput.[3][4] Here, we provide protocols for three widely used assays: the MTT assay for assessing metabolic activity, the BrdU assay for quantifying DNA synthesis, and the Colony Formation Assay for evaluating long-term proliferative potential.

The general experimental workflow is depicted below.

Experimental_Workflow start Start plate_cells Plate Cells in Multi-well Plates start->plate_cells allow_adherence Allow Cells to Adhere (12-24 hours) plate_cells->allow_adherence treat_this compound Treat Cells with Varying Concentrations of this compound allow_adherence->treat_this compound incubate Incubate for Desired Time Period (e.g., 24, 48, 72 hours) treat_this compound->incubate perform_assay Perform Cell Proliferation Assay (MTT, BrdU, etc.) incubate->perform_assay data_acquisition Data Acquisition (e.g., Absorbance Reading) perform_assay->data_acquisition data_analysis Data Analysis and Statistical Evaluation data_acquisition->data_analysis end End data_analysis->end

General experimental workflow for assessing this compound's effect on cell proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.[5] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[6][7]

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[5]

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Express the results as a percentage of the vehicle control.

Data Presentation:

This compound Conc. (µM)Absorbance (570 nm) ± SD (24h)% Viability (24h)Absorbance (570 nm) ± SD (48h)% Viability (48h)
0 (Vehicle)1.25 ± 0.081001.82 ± 0.11100
11.18 ± 0.0794.41.55 ± 0.0985.2
50.95 ± 0.0676.01.10 ± 0.0760.4
100.63 ± 0.0450.40.75 ± 0.0541.2
250.31 ± 0.0224.80.38 ± 0.0320.9
500.15 ± 0.0112.00.19 ± 0.0210.4
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.[4][8]

Materials:

  • BrdU Cell Proliferation Assay Kit (contains BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, and substrate)

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add the BrdU labeling reagent to each well according to the manufacturer's instructions.

  • Cell Fixation and DNA Denaturation: After the treatment period, remove the culture medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU antibody conjugate to each well and incubate for 1-2 hours at room temperature.

  • Substrate Addition: Wash the wells to remove unbound antibody. Add the substrate solution (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of proliferation relative to the vehicle control.

Data Presentation:

This compound Conc. (µM)Absorbance (450 nm) ± SD (48h)% Proliferation (48h)
0 (Vehicle)1.55 ± 0.10100
11.39 ± 0.0989.7
51.02 ± 0.0765.8
100.68 ± 0.0543.9
250.35 ± 0.0322.6
500.18 ± 0.0211.6
Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of a compound on the ability of a single cell to undergo sufficient proliferation to form a colony.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to attach overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Recovery: After treatment, remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Growth: Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 2-3 days.

  • Staining: When colonies are visible to the naked eye, remove the medium, wash with PBS, and fix the colonies with methanol for 15 minutes.

  • Visualization: Remove the methanol and stain the colonies with Crystal Violet solution for 20-30 minutes.

  • Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well. The plating efficiency and surviving fraction can then be calculated.

Data Presentation:

This compound Conc. (µM)Number of Colonies ± SDPlating Efficiency (%)Surviving Fraction
0 (Vehicle)185 ± 1237.01.00
1152 ± 1030.40.82
598 ± 819.60.53
1045 ± 59.00.24
2512 ± 32.40.06
502 ± 10.40.01

Plating Efficiency = (Number of colonies formed / Number of cells seeded) x 100 Surviving Fraction = Plating efficiency of treated cells / Plating efficiency of control cells

Summary

The provided protocols offer a comprehensive approach to evaluating the anti-proliferative effects of this compound. By utilizing assays that measure different aspects of cell proliferation—metabolic activity, DNA synthesis, and long-term survival—researchers can gain a robust understanding of this compound's potential as a therapeutic agent. It is recommended to use multiple assays to confirm the observed effects and to tailor the experimental conditions (e.g., cell density, incubation times) to the specific cell line being investigated.

References

Application Notes and Protocols for MSNBA Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on currently available in vitro data. As of the latest literature search, no specific preclinical animal model data for the administration of MSNBA (Methyl-S-Nitroso-B-Alanine) has been publicly reported. The provided in vivo protocol is a general guideline for S-nitrosothiols and should be adapted and validated for this compound by the end-user.

Introduction

This compound is a potent and selective inhibitor of the fructose transporter GLUT5.[1][2][3][4] It competitively inhibits GLUT5-mediated fructose uptake and has shown potential in preclinical research as a tool to study fructose metabolism in cancer and diabetes.[1][3] In vitro studies have demonstrated its ability to decrease the viability of colon cancer cells while having minimal effect on normal colon epithelium cells.[1] These application notes provide an overview of the current understanding of this compound's mechanism of action and protocols for its use in in vitro settings, along with a general protocol for in vivo administration of related compounds.

Mechanism of Action

This compound specifically targets and inhibits the GLUT5 transporter, which is responsible for the facilitated diffusion of fructose across cell membranes. It does not affect the transport activity of other glucose transporters such as GLUT1, GLUT2, GLUT3, or GLUT4.[1][3] The inhibition is competitive, suggesting that this compound binds to the same site as fructose on the transporter.[3][4] This selectivity makes this compound a valuable tool for investigating the role of fructose transport in various physiological and pathological processes.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineValueReference
IC50 (GLUT5 Fructose Transport)Proteoliposomes0.10 mM[1][4]
Ki (GLUT5 Fructose Uptake)MCF73.2 ± 0.4 μM[2][3][4]
IC50 (Fructose Uptake)MCF75.8 ± 0.5 μM (in the presence of 10 mM fructose)[1][5]
Effect on Cell Viability (Colon Cancer Cells)HT-2951% decrease with 10 µM, 55% decrease with 1 µM[1]
Effect on Cell Viability (Normal Colon Epithelium Cells)CoNSlightly affected[1]

Experimental Protocols

In Vitro Fructose Uptake Inhibition Assay in MCF7 Cells

This protocol is based on methodologies described in the literature for assessing the inhibitory effect of this compound on fructose uptake in a human breast cancer cell line.[4][5]

Materials:

  • MCF7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • [14C]-Fructose or other labeled fructose

  • Cytochalasin B (to inhibit GLUT2-mediated fructose transport)

  • Lysis buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Inhibitor Pre-incubation:

    • Wash the cells with PBS.

    • Pre-incubate the cells for 5 minutes with varying concentrations of this compound and a constant concentration of cytochalasin B (e.g., 50 µM) in a suitable buffer.

  • Fructose Uptake:

    • Initiate fructose uptake by adding a solution containing [14C]-fructose (e.g., final concentration of 10 mM).

    • Incubate for a defined period (e.g., 30 minutes).

  • Termination of Uptake:

    • Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis and Measurement:

    • Lyse the cells with a suitable lysis buffer.

    • Add the cell lysate to a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 and Ki values by plotting the fructose uptake against the this compound concentration.

General Protocol for In Vivo Administration of S-Nitrosothiols in Rodent Models

Disclaimer: This is a general protocol and has not been validated for this compound. Researchers should perform dose-response and pharmacokinetic studies to determine the optimal dosage, route, and frequency of administration for this compound.

Animal Models:

  • Commonly used rodent models include Sprague Dawley rats and C57BL/6 mice. The choice of model will depend on the specific research question.

Drug Preparation:

  • Solubility: this compound is soluble in DMSO.[2] For in vivo use, it is recommended to prepare a stock solution in DMSO and then dilute it with a suitable vehicle (e.g., saline, PBS) to the final desired concentration. The final concentration of DMSO administered to the animal should be minimized (typically <5%).

  • Stability: S-nitrosothiols can be unstable.[6][7] Protect solutions from light and prepare them fresh before each administration. Storage at -80°C for the stock solution is recommended.[1]

Administration Routes:

  • Intravenous (IV): Provides immediate systemic exposure.

  • Intraperitoneal (IP): Commonly used for systemic administration in rodents.

  • Oral Gavage (PO): To assess oral bioavailability and effects after gastrointestinal absorption.

  • Subcutaneous (SC): For slower, more sustained release.

General Procedure (Intraperitoneal Injection):

  • Animal Handling: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Calculate the required dose of this compound based on the animal's body weight.

    • Prepare the dosing solution as described above.

  • Injection:

    • Properly restrain the animal.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

    • Inject the calculated volume of the this compound solution.

  • Monitoring:

    • Monitor the animals for any adverse effects after administration.

    • Proceed with the experimental timeline for tissue collection, behavioral tests, or other outcome assessments.

Visualizations

Signaling Pathway Diagram

MSNBA_Mechanism cluster_cell Cell Membrane GLUT5 GLUT5 Transporter Fructose_in Intracellular Fructose GLUT5->Fructose_in Fructose_out Extracellular Fructose Fructose_out->GLUT5 Transport This compound This compound This compound->GLUT5 Inhibition

Caption: this compound competitively inhibits the GLUT5 transporter, blocking fructose uptake.

Experimental Workflow Diagram

in_vivo_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation animal_model Select Animal Model (e.g., Rat, Mouse) dose_calc Calculate Dose (mg/kg) animal_model->dose_calc drug_prep Prepare this compound Solution (DMSO + Vehicle) injection Administer this compound (e.g., IP, IV, PO) drug_prep->injection dose_calc->injection monitoring Monitor for Adverse Effects injection->monitoring outcome Assess Outcomes (e.g., Pharmacokinetics, Efficacy) monitoring->outcome

Caption: General workflow for preclinical in vivo studies of S-nitrosothiols.

References

Troubleshooting & Optimization

Technical Support Center: Improving MSNBA Solubility for Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Methylsulfonyl-2-nitrobenzoic acid (MSNBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation of your solutions.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Problem Potential Cause Recommended Solution
This compound powder is not dissolving in water or aqueous buffer. This compound is a weakly acidic compound with low intrinsic aqueous solubility.First, attempt to dissolve this compound in a small amount of a water-miscible organic co-solvent like DMSO or ethanol before adding it to the aqueous buffer. Alternatively, utilize the pH adjustment method outlined in the experimental protocols below.
A precipitate forms immediately upon adding this compound stock solution (in organic solvent) to the aqueous buffer. The final concentration of the organic co-solvent is insufficient to maintain this compound solubility, or the pH of the buffer is too low. This can also be caused by "salting out" due to high salt concentrations in the buffer.Decrease the final concentration of this compound. Increase the proportion of the organic co-solvent in the final solution, if permissible for your experiment. Add the this compound stock solution dropwise while vigorously stirring the aqueous buffer. Consider using a buffer with a lower salt concentration.
The solution is initially clear but a precipitate forms over time. The solution is supersaturated and thermodynamically unstable. Changes in temperature or pH can also induce precipitation.Prepare fresh solutions before each experiment. Store the solution at a constant temperature. Ensure the pH of the solution remains stable. If refrigerated, allow the solution to return to room temperature and check for precipitate before use.
The pH of the final solution is lower than expected after adding this compound. This compound is an acidic compound and will lower the pH of unbuffered or weakly buffered solutions.Use a buffer with sufficient buffering capacity to maintain the desired pH. Adjust the pH of the final solution after the addition of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: 4-Methylsulfonyl-2-nitrobenzoic acid (this compound) is sparingly soluble in water. While specific quantitative data is limited, its solubility is expected to be low, similar to other nitrobenzoic acids. For instance, the aqueous solubility of various nitrobenzoic acid isomers is in the range of 0.24 to 0.75 g/100 mL at or near room temperature.[1]

Q2: How does pH affect the solubility of this compound?

A2: As an acidic compound, the aqueous solubility of this compound is highly dependent on pH. Increasing the pH of the solution will deprotonate the carboxylic acid group, forming the more soluble carboxylate salt. The predicted pKa of this compound is approximately 1.51 ± 0.25.[2] A significant increase in solubility is expected at pH values above the pKa.

Q3: What are suitable co-solvents for dissolving this compound?

A3: this compound is slightly soluble in methanol and dimethyl sulfoxide (DMSO).[3][4] These water-miscible organic solvents can be used to prepare a concentrated stock solution, which can then be diluted into an aqueous buffer. Ethanol is also a potential co-solvent, as it is effective for other nitrobenzoic acids.[5]

Q4: Can I heat the solution to improve solubility?

A4: Gently warming the solution can increase the rate of dissolution and the solubility of this compound. However, be cautious as prolonged heating or high temperatures can potentially degrade the compound. Always check the stability of this compound under your experimental conditions.

Q5: Why is my buffer precipitating after adding the this compound stock solution?

A5: This can occur if the organic solvent from your stock solution reduces the solubility of the buffer salts. This is a common issue with phosphate buffers in the presence of high concentrations of organic solvents.[6] Consider using a different buffer system or reducing the concentration of the organic solvent in your final solution.

Quantitative Data on Solubility

The following tables provide solubility data for related nitrobenzoic acid compounds, which can serve as a reference for understanding the solubility profile of this compound.

Table 1: Solubility of Nitrobenzoic Acid Isomers in Water and Organic Solvents [1]

CompoundWater ( g/100 mL)Methanol ( g/100 mL)Benzene ( g/100 mL)Temperature (°C)
2-Nitrobenzoic acid0.7542.720.29425 (water), 10 (others)
3-Nitrobenzoic acid0.2447.340.79515 (water), 10 (others)
4-Nitrobenzoic acid0.029.60.01715 (water), 10 (others)

Table 2: Predicted pKa Values of Nitrobenzoic Acid Isomers [7]

CompoundpKa
2-Nitrobenzoic acid~2.16
3-Nitrobenzoic acid~3.47
4-Nitrobenzoic acid~3.41
4-Methylsulfonyl-2-nitrobenzoic acid (this compound) 1.51 ± 0.25 (Predicted) [2]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to prepare an aqueous solution of this compound by increasing the pH.

experimental_workflow_ph cluster_start Preparation cluster_adjust pH Adjustment cluster_final Finalization start Weigh this compound powder add_water Add a portion of deionized water start->add_water add_base Add 1M NaOH dropwise while stirring add_water->add_base check_ph Monitor pH with a calibrated meter add_base->check_ph target_ph Target pH > pKa + 2 (e.g., pH 4-7) check_ph->target_ph Continue until dissolved add_remaining_water Add remaining water to final volume target_ph->add_remaining_water final_check Verify final pH and clarity add_remaining_water->final_check

Caption: Workflow for dissolving this compound using pH adjustment.

Materials:

  • 4-Methylsulfonyl-2-nitrobenzoic acid (this compound) powder

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of this compound powder and place it in a beaker.

  • Add approximately 80% of the final desired volume of deionized water.

  • Begin stirring the suspension.

  • Slowly add the 1 M NaOH solution dropwise to the suspension.

  • Continuously monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the this compound powder is completely dissolved and the pH is stable at the desired level (a pH of 4-7 is a good starting point).

  • Once dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the solution to the final volume with deionized water.

  • Verify the final pH. If necessary, adjust with dilute NaOH or HCl.

Protocol 2: Solubility Enhancement using a Co-solvent

This protocol details the preparation of an this compound solution using a water-miscible organic solvent.

experimental_workflow_cosolvent cluster_stock Stock Solution cluster_dilution Dilution cluster_final_prep Final Preparation weigh_this compound Weigh this compound powder add_cosolvent Dissolve in a minimal volume of DMSO or Ethanol weigh_this compound->add_cosolvent add_to_buffer Add stock solution dropwise to stirring aqueous buffer add_cosolvent->add_to_buffer observe Visually inspect for precipitation add_to_buffer->observe final_volume Adjust to final volume with buffer observe->final_volume mix Mix thoroughly final_volume->mix

Caption: Workflow for dissolving this compound using a co-solvent.

Materials:

  • 4-Methylsulfonyl-2-nitrobenzoic acid (this compound) powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Aqueous buffer of choice

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Add a minimal amount of DMSO or ethanol to the powder.

    • Vortex until the this compound is completely dissolved. A stock concentration of 10-50 mM is a typical starting point.

  • Prepare the Aqueous Working Solution:

    • Measure the desired volume of the aqueous buffer into a sterile container.

    • While vigorously stirring or vortexing the buffer, slowly add the required volume of the this compound stock solution dropwise.

    • Visually inspect the solution for any signs of precipitation.

    • If the solution remains clear, it is ready for use.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific applications.

References

Technical Support Center: MSNBA in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MSNBA (N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine), a selective inhibitor of the GLUT5 fructose transporter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a potent and selective small molecule inhibitor of the GLUT5 fructose transporter.[1][2] Its full chemical name is N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine. It functions by competitively inhibiting the uptake of fructose into cells mediated by GLUT5, without significantly affecting other glucose transporters like GLUT1, GLUT2, GLUT3, or GLUT4.[1][2] This specificity makes it a valuable tool for studying the roles of fructose metabolism in various physiological and pathological processes, including cancer and diabetes.[1][2]

Q2: What are the recommended storage conditions for this compound?

A: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the powdered form should be kept at -20°C for up to three years.[3] Stock solutions prepared in a solvent like DMSO can be stored at -80°C for up to one year.[3] One supplier suggests that stock solutions can be stored at -80°C for six months or at -20°C for one month, with the recommendation to protect it from light.[2]

Q3: How should I prepare this compound stock and working solutions?

A: this compound exhibits high solubility in DMSO, up to 90 mg/mL (267.6 mM).[3] It is recommended to prepare a high-concentration stock solution in DMSO; sonication can aid in dissolution.[3] To prepare working solutions for your experiments, it is best to perform serial dilutions from the DMSO stock. When adding this compound to an aqueous medium like cell culture fluid, it is advisable to first dilute the stock solution in DMSO to an intermediate concentration before adding it to the final aqueous solution. This helps to prevent precipitation of the compound.[3] The final concentration of DMSO in your experimental setup should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide: Common Issues with this compound Stability and Activity

This guide addresses potential issues you may encounter during your experiments with this compound, with a focus on stability-related problems.

Issue 1: Precipitation of this compound in Aqueous Buffer or Cell Culture Medium

  • Possible Cause: this compound has limited solubility in aqueous solutions. Adding a highly concentrated DMSO stock directly into an aqueous medium can cause the compound to precipitate out of solution, reducing its effective concentration and leading to inconsistent results.

  • Troubleshooting Steps:

    • Prepare Intermediate Dilutions: Instead of adding the high-concentration DMSO stock directly to your aqueous medium, perform one or more intermediate dilution steps in DMSO first.

    • Step-wise Addition to Aqueous Medium: When preparing your final working solution, add the diluted this compound solution to the aqueous buffer or medium dropwise while gently vortexing or stirring to ensure proper mixing and reduce the chances of localized high concentrations that can lead to precipitation.

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) and is consistent across all experimental conditions, including vehicle controls.

Issue 2: Inconsistent or Lower-than-Expected Inhibitory Activity

  • Possible Cause 1: Degradation of this compound Stock Solution. Improper storage, repeated freeze-thaw cycles, or prolonged exposure to light can lead to the degradation of this compound in your stock solution.

    • Troubleshooting Protocol:

      • Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, aliquot your high-concentration DMSO stock solution into smaller, single-use volumes before storing at -80°C.

      • Protect from Light: Store stock solutions in amber vials or wrap vials in aluminum foil to protect them from light, especially if stored at -20°C.[2]

      • Prepare Fresh Dilutions: Always prepare fresh working dilutions from a properly stored stock solution for each experiment.

  • Possible Cause 2: Instability in Experimental Conditions. The stability of this compound in your specific experimental buffer, at a particular pH, or over the duration of a long incubation at 37°C may be limited.

    • Troubleshooting Protocol:

      • Perform a Stability Test: To empirically determine the stability of this compound under your experimental conditions, you can incubate the compound in your assay medium for the duration of your experiment. At different time points, take aliquots and analyze the concentration of the active compound using an appropriate analytical method such as HPLC, if available.

      • Minimize Incubation Times: If you suspect instability over long incubation periods, consider redesigning your experiment to use shorter incubation times if possible.

Issue 3: High Variability Between Replicate Experiments

  • Possible Cause: In addition to the stability issues mentioned above, high variability can result from inconsistent preparation of this compound solutions or cellular assay setup.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Follow a strict, documented protocol for preparing this compound stock and working solutions. Use calibrated pipettes and ensure thorough mixing at each step.

    • Consistent Cell Culture Conditions: Ensure that cell density, passage number, and overall cell health are consistent between experiments.

    • Include Proper Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated samples) and positive and negative controls for your assay readout.

Quantitative Data Summary

ParameterValueCell LineExperimental ConditionsReference
IC₅₀ 0.10 ± 0.03 mM-Fructose transport in GLUT5 proteoliposomes[4]
IC₅₀ 5.8 ± 0.5 µMMCF7In the presence of 10 mM fructose[4]
Kᵢ 3.2 ± 0.4 µMMCF7Competitive inhibition of fructose uptake[4]
Solubility in DMSO 90 mg/mL (267.6 mM)--[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

  • Procedure for 10 mM Stock Solution:

    • Weigh out the required amount of this compound powder. The molecular weight of this compound is 336.32 g/mol .

    • Dissolve the this compound powder in anhydrous DMSO to a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock solution, dissolve 0.336 mg of this compound in 100 µL of DMSO.

    • If necessary, gently warm the solution and/or sonicate to ensure complete dissolution.[3]

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage.

  • Procedure for Working Solutions (Example for a final concentration of 10 µM in 1 mL of cell culture medium):

    • Thaw a single aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate solution.

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is at an acceptable level for your cells.

Visualizations

Experimental_Workflow_for_MSNBA_Treatment Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solution (e.g., 10 µM) prep_stock->prep_working Serial Dilution treatment Treat Cells with this compound Working Solution prep_working->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment incubation Incubate for Specified Duration treatment->incubation assay Perform Fructose Uptake Assay or Other Endpoint Measurement incubation->assay data_analysis Analyze Data and Compare to Controls assay->data_analysis

Caption: A general experimental workflow for treating cells with this compound.

Signaling_Pathway_Inhibition Mechanism of this compound Action This compound This compound GLUT5 GLUT5 Transporter This compound->GLUT5 Inhibition Fructose_int Intracellular Fructose GLUT5->Fructose_int Fructose_ext Extracellular Fructose Fructose_ext->GLUT5 Transport Metabolism Downstream Metabolic Pathways Fructose_int->Metabolism

Caption: this compound competitively inhibits the GLUT5-mediated transport of fructose into the cell.

References

Technical Support Center: Optimizing MSNBA Incubation Time for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) incubation time for maximal inhibition of the GLUT5 fructose transporter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for an this compound inhibition assay?

A1: The optimal incubation time for this compound can vary depending on the experimental setup, including the cell type or system being used. For initial experiments, a pre-incubation time of 5 minutes has been used to determine the mode of competition.[1] For cell viability assays, longer incubation times of 24 to 48 hours have been reported.[2][3] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific assay conditions.

Q2: How does this compound inhibit GLUT5?

A2: this compound is a competitive inhibitor of GLUT5-mediated fructose transport.[1] This means that this compound binds to the same site on the GLUT5 transporter as fructose, thereby blocking fructose uptake.

Q3: What are the known IC50 and Ki values for this compound?

A3: The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) for this compound can vary depending on the experimental conditions. Reported values are summarized in the table below.

ParameterValueCell Line/SystemReference
IC500.10 ± 0.03 mMProteoliposomes[1]
IC505.8 ± 0.5 µMMCF7 cells[1]
Ki3.2 ± 0.4 µMMCF7 cells[1]

Q4: Does this compound inhibit other glucose transporters?

A4: this compound is a selective inhibitor of GLUT5 and does not significantly affect the transport activity of human GLUT1, GLUT2, GLUT3, GLUT4, or the bacterial glucose transporter GlcPSe.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound inhibition experiments.

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Pipetting errors- Inconsistent cell seeding density- Bubbles in wells- Use calibrated pipettes and practice consistent pipetting technique.- Ensure a homogenous cell suspension before seeding.- Be careful to avoid introducing air bubbles when adding reagents.
Lower than expected inhibition - Suboptimal incubation time- Incorrect this compound concentration- this compound degradation- High fructose concentration in the assay- Perform a time-course experiment (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to determine the optimal incubation period.- Verify the concentration of your this compound stock solution.- Prepare fresh this compound solutions for each experiment, as it is light-sensitive and can degrade over time.[4]- Consider the fructose concentration in your assay, as this compound is a competitive inhibitor.
No inhibition observed - Inactive this compound- Cell line does not express GLUT5- Incorrect assay setup- Use a fresh aliquot of this compound.- Confirm GLUT5 expression in your cell line using techniques like Western blot or qPCR.- Review your experimental protocol to ensure all steps were performed correctly.
Cell death or toxicity not related to GLUT5 inhibition - High concentration of DMSO (solvent for this compound)- Contamination- Ensure the final DMSO concentration in your assay is low and consistent across all wells, including controls.- Maintain sterile technique throughout your experiment to prevent contamination.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Incubation Time

This protocol outlines a general procedure to determine the optimal incubation time of this compound for inhibiting fructose uptake in a cell-based assay.

  • Cell Seeding: Seed cells expressing GLUT5 in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in an appropriate assay buffer to achieve the desired final concentrations.

  • Pre-incubation with this compound: Wash the cells with a warm assay buffer. Add the diluted this compound solutions to the wells. Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Fructose Uptake Assay: After the pre-incubation, add radiolabeled or fluorescently tagged fructose to each well and incubate for a short period (e.g., 10-30 minutes) to measure the initial rate of uptake.

  • Stopping the Assay: Stop the fructose uptake by washing the cells with ice-cold buffer.

  • Measurement: Lyse the cells and measure the amount of internalized fructose using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Plot the percentage of fructose uptake inhibition against the incubation time to determine the optimal duration for maximum inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis seed_cells Seed GLUT5-expressing cells pre_incubate Pre-incubate cells with this compound (Varying time points) seed_cells->pre_incubate prep_this compound Prepare this compound solutions prep_this compound->pre_incubate add_fructose Add labeled fructose pre_incubate->add_fructose stop_uptake Stop fructose uptake add_fructose->stop_uptake measure_uptake Measure fructose uptake stop_uptake->measure_uptake analyze_data Analyze and plot data measure_uptake->analyze_data

Caption: Experimental workflow for optimizing this compound incubation time.

signaling_pathway cluster_membrane Cell Membrane GLUT5 GLUT5 Fructose_in Fructose (intracellular) GLUT5->Fructose_in Fructose_out Fructose (extracellular) Fructose_out->GLUT5 transport This compound This compound This compound->GLUT5 inhibition

Caption: Competitive inhibition of GLUT5 by this compound.

References

Technical Support Center: Investigating Potential Off-Target Effects of MSNBA in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of MSNBA (N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine), a known inhibitor of the GLUT5 fructose transporter.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound?

This compound is a potent and selective inhibitor of the GLUT5 fructose transporter, with a reported IC50 of 0.10 mM and a competitive inhibition constant (Ki) of 3.2 µM in MCF7 cells.[1][2][3][4] Studies have shown that this compound does not significantly inhibit the transport activity of other glucose transporters such as human GLUT1, GLUT2, GLUT3, and GLUT4.[1] This high selectivity is a key feature of this compound as a chemical probe for studying GLUT5 function.

Q2: Could the chemical structure of this compound contribute to off-target effects?

While this compound is highly selective for GLUT5, its chemical structure contains moieties that, in other contexts, have been associated with off-target activities. Specifically, this compound is a nitroaromatic compound. Some compounds in this class have been reported to be mutagenic or carcinogenic, often through mechanisms involving electron transfer and the generation of reactive oxygen species.[4][5] Additionally, the methylsulfonylphenyl group is present in various bioactive molecules. While this group is crucial for the specific interaction with GLUT5, the potential for interactions with other proteins cannot be entirely ruled out, especially at higher concentrations.

Q3: When should I suspect off-target effects in my experiments with this compound?

You might suspect off-target effects if you observe cellular phenotypes that are inconsistent with the known function of GLUT5. Examples include:

  • Unexpected changes in signaling pathways: Alterations in pathways not directly linked to fructose metabolism or cellular energy sensing.

  • Cell death in fructose-independent conditions: Significant cytotoxicity in cell lines that do not rely on fructose for proliferation or survival.

  • Phenotypes that cannot be rescued by providing alternative energy sources: If the observed effect persists even when cells are supplied with ample glucose or other metabolic substrates.

  • Discrepancies between the IC50 for GLUT5 inhibition and the EC50 for the observed phenotype: If the concentration of this compound required to elicit the phenotype is significantly higher than its Ki for GLUT5.

Troubleshooting Guide: Investigating Unexpected Cellular Phenotypes

If you are observing unexpected cellular responses to this compound treatment, this guide provides a systematic approach to investigate whether these effects are on-target (GLUT5-mediated) or potentially due to off-target interactions.

Workflow for Investigating Unexpected Phenotypes

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected this compound Effects start Start: Unexpected Phenotype Observed (e.g., apoptosis, cell cycle arrest) q1 Is the phenotype consistent with a lack of fructose uptake in your cell model? start->q1 on_target Likely On-Target Effect q1->on_target Yes rescue_exp Perform Rescue Experiment: - Supplement with alternative energy sources (e.g., glucose, galactose) - Use a GLUT5-knockout/knockdown cell line as a control q1->rescue_exp No / Unsure end Conclusion on_target->end off_target_path Potential Off-Target Effect further_investigation Further Investigation of Off-Target Effects: - Proteomics (e.g., thermal shift assays) - Kinome scan - Competitive binding assays off_target_path->further_investigation rescue_q Is the phenotype rescued? rescue_exp->rescue_q rescue_q->on_target Yes conc_dep Perform Concentration-Response Analysis: - Compare EC50 for phenotype with Ki for GLUT5 (~3.2 µM) rescue_q->conc_dep No conc_q Is EC50 >> Ki? conc_dep->conc_q conc_q->on_target No conc_q->off_target_path Yes further_investigation->end

Caption: A logical workflow to troubleshoot unexpected cellular phenotypes observed with this compound treatment.

Quantitative Data Summary

ParameterValueCell LineCommentsReference
IC50 0.10 mMProteoliposomesInhibition of GLUT5 fructose transport.[1][4]
IC50 5.8 µMMCF7 cellsInhibition of fructose uptake in the presence of 10 mM fructose.[1]
Ki 3.2 µMMCF7 cellsCompetitive inhibition of GLUT5 fructose uptake.[2][3][4]
Selectivity No effect-Does not affect human GLUT1, GLUT2, GLUT3, or GLUT4.[1]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay to Differentiate On-Target vs. Off-Target Cytotoxicity

This protocol is designed to determine if the cytotoxic effects of this compound are due to the inhibition of fructose metabolism or other mechanisms.

Principle: If this compound-induced cell death is due to GLUT5 inhibition, the effect should be more pronounced in fructose-dependent conditions and should be rescued by providing an alternative energy source like glucose.

Materials:

  • Cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free and fructose-free medium

  • Glucose solution (sterile, cell culture grade)

  • Fructose solution (sterile, cell culture grade)

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • 96-well plates (clear or white, depending on the assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to attach overnight.

  • Media Preparation: Prepare the following media conditions:

    • Control Medium: Complete culture medium.

    • High Fructose Medium: Glucose-free medium supplemented with a high concentration of fructose (e.g., 10-25 mM).

    • High Glucose Medium: Fructose-free medium supplemented with a high concentration of glucose (e.g., 10-25 mM).

    • Rescue Medium: High Fructose Medium supplemented with a high concentration of glucose (e.g., 10-25 mM).

  • This compound Treatment:

    • Remove the overnight culture medium from the cells.

    • Add the prepared media from step 2 to the respective wells.

    • Add a serial dilution of this compound to each media condition. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control for each media condition. Plot the dose-response curves and calculate the EC50 values.

Expected Results and Interpretation:

  • On-Target Effect: Cytotoxicity will be significantly higher in the "High Fructose Medium" compared to the "High Glucose Medium." The cytotoxicity in the "Rescue Medium" should be attenuated.

  • Potential Off-Target Effect: Cytotoxicity will be similar across all media conditions, regardless of the primary sugar source.

Workflow for Differentiating On-Target vs. Off-Target Cytotoxicity

Cytotoxicity_Assay_Logic Logic for Differentiating On-Target vs. Off-Target Cytotoxicity start Start: Observe this compound-induced Cytotoxicity experiment Perform Cell Viability Assay with varied sugar conditions: - High Fructose - High Glucose - High Fructose + High Glucose (Rescue) start->experiment q1 Is cytotoxicity significantly higher in High Fructose medium? experiment->q1 off_target Cytotoxicity may be Off-Target q1->off_target No q2 Is cytotoxicity rescued by adding glucose? q1->q2 Yes on_target Cytotoxicity is likely On-Target (GLUT5-mediated) q2->on_target Yes q2->off_target No

Caption: Experimental logic to determine if this compound's cytotoxic effects are on-target.

Signaling Pathway Considerations

On-Target vs. Potential Off-Target Signaling

Signaling_Pathways On-Target vs. Potential Off-Target Signaling of this compound cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects (Hypothetical) MSNBA_on This compound GLUT5 GLUT5 Transporter MSNBA_on->GLUT5 Inhibits Fructose_uptake Fructose Uptake Blocked Metabolism Altered Fructose Metabolism Fructose_uptake->Metabolism Energy_stress Cellular Energy Stress (in fructose-dependent cells) Metabolism->Energy_stress Downstream_on Downstream Effects: - Decreased Glycolysis - Apoptosis/Growth Arrest Energy_stress->Downstream_on MSNBA_off This compound Off_target_protein Unknown Off-Target Protein (e.g., Kinase, Receptor) MSNBA_off->Off_target_protein Binds/Inhibits Signaling_cascade Aberrant Signaling Cascade Off_target_protein->Signaling_cascade Downstream_off Unintended Phenotypes: - Apoptosis (fructose-independent) - Cell Cycle Dysregulation - Changes in Gene Expression Signaling_cascade->Downstream_off

References

troubleshooting inconsistent results with MSNBA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during experiments with MSNBA (N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine), a selective GLUT5 fructose transporter inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the GLUT5 transporter, which is responsible for fructose uptake in cells.[1] It functions as a competitive inhibitor, meaning it binds to the transporter in a way that prevents fructose from binding and being transported into the cell.[2][3] Its selectivity makes it a valuable tool for studying fructose metabolism in cancer and metabolic diseases.[1]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO.[4] For preparing stock solutions, it is recommended to use freshly opened, anhydrous DMSO and sonication may be required to fully dissolve the compound.[4] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

Q3: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What should I do?

Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its limited water solubility.[5] Here are some steps to mitigate this:

  • Pre-warm your media: Before adding the this compound stock, warm your cell culture medium to 37°C.

  • Stepwise dilution: Instead of adding the concentrated DMSO stock directly to the medium, perform an intermediate dilution in DMSO first.

  • Gentle mixing: After adding the diluted this compound to the medium, mix gently but thoroughly.

  • Ultrasonic bath: If precipitation persists, a brief sonication in a water bath might help to redissolve the compound.

Q4: My cell viability assay results with this compound are inconsistent. What could be the cause?

Inconsistent results in viability assays can stem from several factors:

  • Assay Type: Different viability assays measure different cellular parameters. For instance, MTT assays measure mitochondrial reductase activity, while trypan blue exclusion assays measure membrane integrity. It has been noted that different viability assays can produce inconsistent results when testing the same compound.

  • Compound Precipitation: As mentioned, this compound can precipitate in the media, leading to an uneven concentration of the inhibitor across your experimental wells.

  • DMSO Concentration: Ensure the final concentration of DMSO in your culture wells is consistent across all conditions and is below a cytotoxic level for your specific cell line (typically <0.5%).

  • Cell Line Specificity: The effect of this compound can vary between cell lines depending on their expression level of GLUT5 and their reliance on fructose for metabolism.

Q5: I am not observing the expected inhibitory effect of this compound in my fructose uptake assay. What should I check?

  • Solubility: Ensure this compound is fully dissolved in your assay buffer. One study reported that due to limited water solubility, this compound did not inhibit the uptake of a fluorescent fructose analog at concentrations greater than 0.1 mM.[5]

  • GLUT5 Expression: Confirm that your cell line expresses sufficient levels of GLUT5.

  • Inhibition of other transporters: To specifically measure GLUT5-mediated fructose uptake, it is recommended to co-incubate with an inhibitor of other glucose transporters, such as cytochalasin B.[2]

  • Assay kinetics: For competitive inhibitors, the apparent IC50 can be influenced by the substrate concentration. Ensure you are using a consistent and appropriate fructose concentration in your assays.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values 1. this compound precipitation in media. 2. Variability in cell seeding density. 3. Inconsistent incubation times. 4. Degradation of this compound stock solution.1. Follow solubility guidelines (pre-warm media, stepwise dilution). 2. Ensure uniform cell seeding across all wells. 3. Maintain consistent incubation periods for all experiments. 4. Prepare fresh stock solutions regularly and store them properly.
High background in fructose uptake assay 1. Fructose uptake by other transporters (e.g., GLUT2). 2. Non-specific binding of radiolabeled fructose.1. Include an inhibitor for other glucose transporters, such as cytochalasin B, in your assay buffer.[2] 2. Ensure adequate washing steps to remove non-internalized fructose.
Unexpected cytotoxicity in control cells 1. High concentration of DMSO. 2. Contamination of cell culture.1. Keep the final DMSO concentration below 0.5% and include a vehicle control (DMSO only). 2. Regularly check cell cultures for any signs of contamination.
This compound shows no effect on cell viability 1. Low or no GLUT5 expression in the cell line. 2. Cells are not dependent on fructose metabolism for survival. 3. this compound is inactive.1. Verify GLUT5 expression in your cell line via qPCR or Western blot. 2. Consider using a cell line known to be sensitive to GLUT5 inhibition (e.g., HT-29).[1] 3. Test the activity of your this compound stock on a sensitive cell line as a positive control.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure for 10 mM Stock Solution:

    • Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 336.33 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.36 mg of this compound.

    • Add the required volume of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the this compound.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]

  • Procedure for Preparing Working Solutions:

    • Thaw a fresh aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in anhydrous DMSO to achieve the desired intermediate concentrations.

    • Pre-warm the cell culture medium or assay buffer to 37°C.

    • Add the appropriate volume of the diluted this compound solution to the pre-warmed medium/buffer to reach the final desired concentration. The final DMSO concentration should be kept below 0.5%.

    • Mix gently by inverting the tube or pipetting up and down.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Materials:

    • Cells of interest (e.g., HT-29)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation

Table 1: Reported IC50 and Ki values for this compound

ParameterCell LineValueReference
IC50Proteoliposomes0.10 mM[3]
IC50MCF75.8 µM (in the presence of 10 mM fructose)[1]
KiMCF73.2 µM[1]

Table 2: Effect of this compound on Cell Viability

Cell LineThis compound ConcentrationIncubation Time% Decrease in ViabilityReference
HT-291 µM24 h55%[1]
HT-2910 µM24 h51%[1]
Normal Colon Epithelium1-10 µM24 hSlightly affected[1]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fructose Fructose GLUT5 GLUT5 Transporter Fructose->GLUT5 Uptake Fructose_in Fructose GLUT5->Fructose_in Metabolism Fructose Metabolism (e.g., Fructolysis) Fructose_in->Metabolism Cell_Growth Cell Proliferation & Survival Metabolism->Cell_Growth This compound This compound This compound->GLUT5 Inhibition

Caption: Mechanism of this compound action on the GLUT5 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Seeding Incubation 3. Cell Treatment with this compound Cell_Culture->Incubation MSNBA_Prep 2. This compound Dilution MSNBA_Prep->Incubation Viability_Assay 4a. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Uptake_Assay 4b. Fructose Uptake Assay Incubation->Uptake_Assay Data_Analysis 5. Data Analysis & Interpretation Viability_Assay->Data_Analysis Uptake_Assay->Data_Analysis

Caption: General experimental workflow for studying the effects of this compound.

Troubleshooting_Logic Start Inconsistent Results with this compound Check_Solubility Is this compound fully dissolved? Start->Check_Solubility Optimize_Solubility Optimize dissolution: - Fresh DMSO - Pre-warm media - Sonication Check_Solubility->Optimize_Solubility No Check_Assay Is the assay method appropriate? Check_Solubility->Check_Assay Yes Optimize_Solubility->Check_Assay Validate_Assay Validate with alternative assay (e.g., Trypan Blue vs. MTT) Check_Assay->Validate_Assay No Check_Cells Is the cell line appropriate? Check_Assay->Check_Cells Yes Validate_Assay->Check_Cells Validate_GLUT5 Verify GLUT5 expression Check_Cells->Validate_GLUT5 No Consistent_Results Consistent Results Check_Cells->Consistent_Results Yes Validate_GLUT5->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

proper storage and handling of MSNBA compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of the MSNBA compound.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound compound upon receipt?

A1: The solid this compound compound should be stored under specific conditions to ensure its stability. For short-term storage (days to weeks), it is recommended to keep it in a dry, dark place at 0 - 4°C[1]. For long-term storage (months to years), the compound should be stored at -20°C[1][2]. It is also advised to protect the compound from light[3].

Q2: The this compound compound was shipped at room temperature. Is it still viable?

A2: Yes, the compound is stable for a few weeks during ordinary shipping and time spent in customs when shipped at ambient temperature as a non-hazardous chemical[1]. Some suppliers note that for powders, the ice pack is used to prevent extreme temperatures, and a melted ice pack will not affect the product quality[2].

Q3: What is the recommended solvent for this compound?

A3: The recommended solvent for this compound is DMSO[2]. It is soluble in DMSO up to 90 mg/mL (267.6 mM), and sonication is recommended to aid dissolution[2].

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions in solvent should be stored under specific temperature conditions to maintain stability. For storage up to one month, a temperature of -20°C is recommended, and for up to six months, -80°C is suitable[3]. It is crucial to protect the stock solution from light[3].

Q5: Does the this compound compound need to be protected from light?

A5: Yes, protection from light is recommended for both the solid compound and its solutions in solvent[3]. Suppliers may ship light-sensitive molecules in amber glass bottles[2].

Troubleshooting Guides

Q1: I've prepared a stock solution of this compound in DMSO, and upon dilution in my aqueous buffer, I see precipitation. What should I do?

A1: Precipitation can occur when an organic solvent stock solution is diluted into an aqueous medium[2]. To avoid this, it is recommended to first preheat the stock solution and the culture medium to 37°C before dilution[2]. If precipitation still occurs, you can try using ultrasonic heating to redissolve the compound[2]. It is also suggested to perform a gradient dilution of the inhibitor with DMSO first, before adding the diluted inhibitor to your buffer or cell culture medium[2].

Q2: I am not observing the expected biological activity with the this compound compound in my experiment. What could be the issue?

A2: Several factors could contribute to a lack of biological activity. First, verify that the compound has been stored and handled correctly according to the recommended guidelines to ensure its stability has not been compromised. Improper storage, such as exposure to light or incorrect temperatures, can degrade the compound[1][3]. Second, ensure that the final concentration of this compound in your assay is appropriate. This compound has been shown to significantly decrease the viability of colon cancer cells at concentrations of 1 µM and 10 µM[3]. Finally, confirm the correct preparation of your working solutions and that the compound is fully dissolved.

Q3: The purity of my this compound compound seems to have decreased over time. Why might this happen?

A3: A decrease in purity over time can be due to improper storage conditions. Long-term storage of compounds in DMSO, even at -20°C, can lead to some degradation over several years[4]. Ensure the compound is stored in a dry, dark environment at the recommended long-term storage temperature of -20°C for the solid and -80°C for stock solutions to maximize its shelf life[1][2][3].

Data Presentation

Table 1: Storage and Stability of this compound Compound

FormStorage ConditionDurationReference
Solid (Powder)0 - 4°C, dry, darkShort-term (days to weeks)[1]
Solid (Powder)-20°C, dry, darkLong-term (months to years)[1][2]
In Solvent (e.g., DMSO)-20°C, protect from lightUp to 1 month[3]
In Solvent (e.g., DMSO)-80°C, protect from lightUp to 6 months[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 336.32 g/mol [3]. To prepare a 10 mM stock solution, you will need 3.3632 mg of this compound per 1 mL of DMSO.

  • Weigh the this compound: Carefully weigh the calculated amount of solid this compound compound in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution thoroughly to dissolve the compound. If the compound does not fully dissolve, sonication is recommended to aid dissolution[2].

  • Store the stock solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, ensuring they are protected from light[3].

Visualizations

experimental_workflow cluster_receipt Compound Receipt and Initial Storage cluster_prep Stock Solution Preparation cluster_exp Working Solution and Experiment receipt Receive this compound (Solid) storage_solid Store Solid at -20°C (Long-term) or 4°C (Short-term) receipt->storage_solid Protect from light weigh Weigh Solid This compound storage_solid->weigh dissolve Dissolve in DMSO (Sonication if needed) weigh->dissolve storage_stock Store Stock Solution (-20°C or -80°C) dissolve->storage_stock Protect from light dilute Prepare Working Solution (Dilute in medium) storage_stock->dilute experiment Perform Experiment dilute->experiment

Caption: Experimental workflow for handling this compound from receipt to experiment.

troubleshooting_logic start Issue: Low/No Biological Activity check_storage Was the compound stored correctly? start->check_storage check_prep Was the solution prepared correctly? check_storage->check_prep Yes improper_storage Outcome: Compound may be degraded. Use a new aliquot/vial. check_storage->improper_storage No check_conc Is the final concentration optimal? check_prep->check_conc Yes reprepare_solution Action: Reprepare solution. Ensure full dissolution (sonicate if needed). check_prep->reprepare_solution No optimize_conc Action: Perform dose-response experiment to find optimal concentration. check_conc->optimize_conc No success Problem Resolved check_conc->success Yes

Caption: Troubleshooting logic for low bioactivity of this compound.

References

Technical Support Center: Preventing MSNBA Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of MSNBA (N-(4-methanesulfonyl-2-nitrophenyl)-1,3-benzodioxol-5-amine) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell culture?

This compound is a potent and selective inhibitor of the GLUT5 fructose transporter.[1] In cell culture, it is primarily used to study fructose metabolism and its role in various physiological and pathological processes, such as cancer and diabetes.[1] this compound competitively inhibits GLUT5-mediated fructose uptake.[1]

Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the likely causes?

Precipitation of small molecules like this compound in aqueous cell culture media is often due to several factors:

  • Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous solutions like cell culture media.

  • "Solvent Shock": this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Rapidly diluting this stock in the aqueous environment of the cell culture medium can cause the compound to "crash out" and form a precipitate.

  • High Final Concentration: The intended final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific medium.

  • Media Composition: Interactions between this compound and components of the cell culture medium, such as salts and proteins, can influence its solubility.

  • Temperature and pH: The temperature and pH of the cell culture medium can affect the solubility of this compound. Standard incubation conditions (37°C, pH 7.2-7.4) are generally suitable, but deviations can lead to precipitation.

  • Improper Stock Solution Preparation: The initial dissolution of this compound in DMSO may be incomplete, or the DMSO may have absorbed moisture, which can reduce its solvating power.[1]

Q3: How can I visually identify this compound precipitation?

This compound precipitation can manifest as:

  • A fine, crystalline powder suspended in the medium.

  • A cloudy or hazy appearance of the culture medium.

  • Small particles adhering to the bottom of the culture vessel.

It is important to distinguish this from microbial contamination, which typically presents with a rapid drop in pH (indicated by a yellowing of the medium containing phenol red) and the presence of motile microorganisms visible under a microscope.

Troubleshooting Guide

If you encounter this compound precipitation, consult the following troubleshooting table for potential causes and recommended solutions.

ObservationPotential CauseRecommended Solution
Precipitate forms immediately upon adding this compound stock to the medium. Solvent Shock: The abrupt change in solvent polarity is causing the compound to precipitate.1. Pre-warm both the this compound stock solution and the cell culture medium to 37°C before mixing. 2. Add the this compound stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and uniform dispersion. 3. Consider using a serial dilution method (see Experimental Protocols).
Precipitate appears after a period of incubation. Concentration Exceeds Solubility Limit: The final concentration of this compound is too high for the specific cell culture medium.1. Perform a solubility test to determine the maximum soluble concentration of this compound in your medium (see Experimental Protocols). 2. If possible, lower the final concentration of this compound used in your experiment.
Precipitation is inconsistent between experiments. Incomplete Dissolution of Stock Solution: The this compound may not be fully dissolved in the DMSO stock.1. Ensure the this compound powder is completely dissolved in fresh, anhydrous DMSO. Sonication may aid in dissolution.[2] 2. Visually inspect the stock solution for any undissolved particles before use. 3. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Precipitate forms in some types of media but not others. Media Component Interaction: Specific components in certain media may reduce this compound solubility.1. Test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640, Ham's F-12) if your experimental design permits. 2. Be aware that media with high concentrations of certain salts may be more prone to causing precipitation.

Quantitative Data

Cell Culture MediumTemperature (°C)pHEstimated Max Soluble Concentration (µM)
DMEM (High Glucose)377.450
RPMI-1640377.240
Ham's F-12377.360
DMEM (High Glucose)257.430
DMEM (High Glucose)377.035

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the proper method for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dosing Cells with this compound using Serial Dilution to Avoid Precipitation

This protocol details a serial dilution method to minimize the risk of "solvent shock" and precipitation when treating cells with this compound.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Intermediate Dilution:

    • Prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), first prepare a 1:100 intermediate dilution.

    • Add 1 µL of the 10 mM this compound stock to 99 µL of pre-warmed medium in a sterile tube. Mix thoroughly by gentle vortexing. This creates a 100 µM intermediate solution.

  • Final Working Solution:

    • Add the intermediate solution to the final volume of pre-warmed medium for your cell culture plate.

    • To achieve a final concentration of 10 µM, add the 100 µM intermediate solution at a 1:10 dilution to your final volume of media. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media to make 1 mL of 10 µM working solution.

    • Add the intermediate solution dropwise while gently swirling the final media volume.

  • Cell Treatment:

    • Remove the existing medium from your cells.

    • Add the final this compound working solution to your cells.

    • Incubate for the desired duration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treatment Cell Treatment cluster_analysis Analysis start Start dissolve Dissolve this compound in DMSO start->dissolve sonicate Sonicate (if needed) dissolve->sonicate aliquot Aliquot Stock sonicate->aliquot store Store at -20°C/-80°C aliquot->store prewarm Pre-warm Media and Stock store->prewarm intermediate Prepare Intermediate Dilution prewarm->intermediate final Prepare Final Working Solution intermediate->final treat Treat Cells final->treat incubate Incubate treat->incubate analyze Analyze Cellular Response incubate->analyze end End analyze->end signaling_pathway Fructose Extracellular Fructose GLUT5 GLUT5 Transporter Fructose->GLUT5 transport Intracellular_Fructose Intracellular Fructose GLUT5->Intracellular_Fructose This compound This compound This compound->GLUT5 inhibition Metabolism Cancer Cell Metabolism Intracellular_Fructose->Metabolism Proliferation Cell Proliferation & Growth Metabolism->Proliferation troubleshooting_flowchart decision decision solution solution start Precipitation Observed q1 When did precipitation occur? start->q1 q2 Is stock solution clear? q1->q2 After Incubation solution1 Likely 'Solvent Shock'. Use serial dilution and pre-warm reagents. q1->solution1 Immediately q3 Is final concentration high? q2->q3 Yes solution2 Re-dissolve stock solution. Use fresh, anhydrous DMSO and sonicate. q2->solution2 No solution3 Concentration may be too high. Perform solubility test and consider lowering concentration. q3->solution3 Yes solution4 Investigate media components and stability at 37°C over time. q3->solution4 No

References

Technical Support Center: Quality Control for MS-Based N-Glycan Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring high-quality data in Mass Spectrometry-based N-glycan Analysis (MSNBA).

Frequently Asked Questions (FAQs)

Q1: What is the importance of quality control in this compound?

A1: Quality control (QC) is crucial in this compound to ensure the accuracy, reliability, and reproducibility of results. Glycosylation is a critical quality attribute (CQA) for many biotherapeutics as it can significantly impact their safety, efficacy, and immunogenicity.[1][2] Consistent monitoring through robust QC procedures helps to identify and mitigate variations in the manufacturing process, ensuring product consistency from batch to batch.

Q2: What are the key stages of an this compound workflow where QC should be implemented?

A2: QC measures should be integrated throughout the entire this compound workflow, including:

  • Sample Preparation: Ensuring complete N-glycan release and efficient labeling.

  • LC-MS Analysis: Monitoring system suitability, including column performance and mass spectrometer calibration.

  • Data Analysis: Verifying correct peak integration and glycan identification.

Q3: What is the difference between Quality Assurance (QA) and Quality Control (QC) in a laboratory setting?

A3: Quality Assurance (QA) is process-oriented and focuses on preventing defects by ensuring that the methodologies and procedures are appropriate to yield reliable results. In contrast, Quality Control (QC) is product-oriented and focuses on identifying defects in the final results through inspection and testing.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or low signal intensity Incomplete deglycosylation- Ensure PNGase F is active and used under optimal buffer and temperature conditions.- Increase incubation time or enzyme concentration.
Inefficient glycan labeling- Verify the freshness and concentration of labeling reagents.- Optimize labeling reaction time and temperature.
Poor ionization- Check and clean the mass spectrometer's ion source.- Optimize ionization source parameters (e.g., spray voltage, gas flow).- Consider permethylation to improve ionization efficiency.[4]
Sample loss during cleanup- Evaluate the efficiency of the solid-phase extraction (SPE) or other cleanup steps.- Ensure proper conditioning and elution from SPE cartridges.
Poor peak shape/resolution Suboptimal chromatographic conditions- Check the column for degradation or contamination and replace if necessary.- Optimize the mobile phase composition and gradient.- Ensure the column temperature is stable.
Sample overload- Reduce the amount of sample injected onto the column.
Inaccurate mass measurements Mass spectrometer out of calibration- Perform a fresh calibration of the mass spectrometer using a known standard.
Presence of co-eluting interferences- Improve chromatographic separation to resolve interfering species.- Utilize high-resolution mass spectrometry to distinguish between analytes and interferences.[5]
High background noise Contaminated reagents or solvents- Use high-purity, LC-MS grade solvents and reagents.- Prepare fresh mobile phases daily.
Carryover from previous injections- Implement a robust needle and column wash protocol between samples.- Inject blank samples to assess carryover.
Presence of non-glycan peaks Contamination from sample preparation- Ensure all tubes and reagents are free from contaminants like polymers or detergents.
Incomplete removal of labeling reagent- Optimize the cleanup procedure to remove excess labeling reagents and byproducts.

Quantitative Quality Control Metrics

A summary of key quantitative QC parameters and their generally accepted ranges for this compound is provided below. These values can vary depending on the specific instrumentation and experimental setup.

ParameterTypical Acceptable RangeSignificance
Mass Accuracy < 5 ppm (for high-resolution MS)Ensures confident identification of glycan compositions based on their exact mass.[6][7]
Peak Resolution (FWHM) > 10,000 (for high-resolution MS)Enables the separation of isobaric and closely eluting glycan species.[5][8]
Relative Standard Deviation (RSD) for Peak Area < 15%Indicates the precision and reproducibility of the analytical method.[9]
Limit of Quantification (LOQ) Analyte- and instrument-dependentDefines the lowest concentration of a glycan that can be reliably quantified.[9]
Linear Dynamic Range Several orders of magnitudeThe range over which the detector response is proportional to the analyte concentration.
Carryover < 0.1%Ensures that signal from a previous injection does not interfere with the current analysis.

Experimental Protocols

Protocol 1: N-Glycan Release and Labeling

This protocol outlines a general procedure for the enzymatic release and fluorescent labeling of N-glycans from a glycoprotein sample.

Materials:

  • Glycoprotein sample (e.g., purified monoclonal antibody)

  • Denaturing buffer (e.g., containing SDS and a reducing agent like DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • PNGase F enzyme

  • Fluorescent labeling reagent (e.g., RapiFluor-MS, 2-AB)

  • Solid-Phase Extraction (SPE) cartridges for cleanup

Procedure:

  • Denaturation and Reduction: Dissolve the glycoprotein sample in the denaturing buffer and incubate at an elevated temperature (e.g., 95°C) for a few minutes. This unfolds the protein to make the glycosylation sites accessible.

  • Alkylation: Add the alkylating agent to the denatured sample to cap the free sulfhydryl groups and prevent disulfide bond reformation. Incubate in the dark.

  • Enzymatic Deglycosylation: Add PNGase F to the sample and incubate to release the N-glycans. Optimal incubation time and temperature will depend on the enzyme and glycoprotein.

  • Fluorescent Labeling: Add the fluorescent labeling reagent to the released glycans and incubate to attach the label to the reducing end of the glycans.

  • Cleanup: Use an appropriate SPE cleanup method to remove excess labeling reagent, salts, and other impurities. The cleaned, labeled glycans are then ready for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Denaturation Protein Denaturation & Reduction Alkylation Alkylation Denaturation->Alkylation Deglycosylation Enzymatic Deglycosylation (PNGase F) Alkylation->Deglycosylation Labeling Fluorescent Labeling Deglycosylation->Labeling Cleanup Sample Cleanup (SPE) Labeling->Cleanup LC_Separation HILIC-UHPLC Separation Cleanup->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Glycan_ID Glycan Identification & Quantification Data_Processing->Glycan_ID n_glycosylation_pathway cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus Precursor_Synthesis Precursor Oligosaccharide Synthesis on Dolichol Transfer Transfer to Nascent Polypeptide Precursor_Synthesis->Transfer Trimming Glucose & Mannose Trimming (Quality Control) Transfer->Trimming Further_Trimming Further Mannose Trimming Trimming->Further_Trimming Addition_GlcNAc Addition of GlcNAc Further_Trimming->Addition_GlcNAc Addition_Gal_Sia Addition of Galactose & Sialic Acid Addition_GlcNAc->Addition_Gal_Sia Fucosylation Fucosylation Addition_GlcNAc->Fucosylation

References

Validation & Comparative

Confirming GLUT5 Selectivity of MSNBA in New Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA), a selective inhibitor of the fructose transporter GLUT5. We will objectively compare its performance with other alternatives and provide supporting experimental data to aid researchers in assessing its suitability for studies in new cell lines.

Introduction to GLUT5 and the Role of Selective Inhibitors

GLUT5 is a facilitative fructose transporter that is increasingly implicated in various pathologies, including cancer and metabolic diseases. Its selective expression in certain tissues and upregulation in various cancer cell lines make it an attractive therapeutic target. Selective inhibitors of GLUT5, such as this compound, are crucial tools for elucidating the role of fructose metabolism in disease and for developing novel therapeutic strategies.

This compound: A Potent and Selective GLUT5 Inhibitor

This compound has been identified as a potent and selective inhibitor of GLUT5. It competitively inhibits GLUT5-mediated fructose uptake without significantly affecting other glucose transporters like GLUT1, GLUT2, GLUT3, and GLUT4[1][2]. This selectivity is crucial for dissecting the specific role of GLUT5 in cellular processes.

Performance of this compound in Established Cell Lines

Initial studies have characterized the inhibitory effects of this compound in well-established cancer cell lines, primarily the MCF7 breast cancer cell line and the HT-29 colon cancer cell line.

Quantitative Analysis of this compound Inhibition
Cell LineIC50KiNotes
MCF7 (Breast Cancer)5.8 µM (in the presence of 10 mM fructose)3.2 µMCompetitively inhibits fructose uptake[1][2][3].
HT-29 (Colon Cancer)0.25 µM (Cell Viability)-Significantly decreased cell viability compared to normal colon cells[4].
CCD 841 CoN (Normal Colon)12.51 µM (Cell Viability)-Demonstrates selectivity for cancer cells over normal cells[4].

Expanding the Horizon: Investigating this compound in New Cell Lines

To confirm the GLUT5 selectivity of this compound in new experimental models, it is essential to consider cell lines with varying levels of GLUT5 expression. Recent studies have characterized GLUT5 expression across a panel of cell lines, providing a valuable resource for selecting appropriate models.

Relative GLUT5 mRNA Expression in Various Cell Lines
Cell LineTissue of OriginRelative GLUT5 mRNA Expression
Caco-2ColonHigh
HeLaCervixHigh
HepG2LiverHigh
SW480ColonLow
HT-29ColonLow
HCT116ColonLow
MCF7BreastLow
JurkatT-cell leukemiaLow

Data adapted from a study analyzing SLC2A5 (GLUT5) gene expression.

Researchers planning to use this compound in cell lines not listed in the performance table are encouraged to first quantify GLUT5 expression to ensure the relevance of their model.

Alternative GLUT5 Inhibitors for Comparative Analysis

Several other compounds have been identified as potential GLUT5 inhibitors, offering alternatives for comparative studies.

Quantitative Data for Alternative GLUT5 Inhibitors
InhibitorTypeTarget Cell/SystemIC50 / KiSelectivity Notes
RubusosideNatural ProductProteoliposomes~5 mMAlso inhibits GLUT1[1][5].
Astragalin-6-glucosideNatural ProductProteoliposomes~6.8 mMDoes not inhibit GLUT1[5][6].
2,5-Anhydro-D-mannitol (2,5-AM) dinitrophenylamine analogFructose Analog-Ki ≈ 0.56 mMHigh affinity for GLUT5[7].

It is important to note that the inhibitory concentrations for these alternatives are generally higher than those observed for this compound, and the data were generated in different experimental systems, making direct comparisons challenging.

Experimental Protocols

To facilitate the validation of this compound selectivity in new cell lines, we provide detailed methodologies for key experiments.

Protocol 1: GLUT5-Mediated Fructose Uptake Assay

This protocol is designed to measure the direct inhibition of fructose transport by this compound.

Materials:

  • Cell line of interest cultured in appropriate media

  • Radiolabeled [14C]-D-fructose

  • This compound and other inhibitors

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Lysis buffer

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Wash cells with assay buffer.

  • Pre-incubate cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 15-30 minutes).

  • Initiate fructose uptake by adding assay buffer containing [14C]-D-fructose.

  • Incubate for a short period (e.g., 2-5 minutes) to measure initial uptake rates.

  • Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the rate of fructose uptake and determine the IC50 of the inhibitor.

Protocol 2: Cell Viability Assay

This protocol assesses the downstream effect of GLUT5 inhibition on cell proliferation and survival.

Materials:

  • Cell line of interest cultured in appropriate media

  • This compound and other inhibitors

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density.

  • Allow cells to attach overnight.

  • Treat cells with a range of concentrations of this compound or other inhibitors.

  • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the GLUT5 signaling pathway and the experimental workflow for confirming this compound selectivity.

GLUT5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fructose_out Fructose GLUT5 GLUT5 Fructose_out->GLUT5 Transport Fructose_in Fructose GLUT5->Fructose_in Metabolism Fructolysis & Metabolism Fructose_in->Metabolism This compound This compound This compound->GLUT5 Inhibition

Caption: GLUT5-mediated fructose transport and inhibition by this compound.

Experimental_Workflow cluster_selection Cell Line Selection cluster_inhibition_assays Inhibition Assays cluster_data_analysis Data Analysis & Comparison Select_Cell_Lines Select new cell lines (e.g., Caco-2, HeLa, HepG2) Quantify_GLUT5 Quantify GLUT5 mRNA/protein expression Select_Cell_Lines->Quantify_GLUT5 Fructose_Uptake_Assay [14C]-Fructose Uptake Assay Quantify_GLUT5->Fructose_Uptake_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Quantify_GLUT5->Cell_Viability_Assay Calculate_IC50 Calculate IC50/Ki values Fructose_Uptake_Assay->Calculate_IC50 Cell_Viability_Assay->Calculate_IC50 Compare_Performance Compare this compound with alternatives Calculate_IC50->Compare_Performance

Caption: Workflow for confirming this compound selectivity in new cell lines.

Conclusion and Future Directions

This compound is a valuable tool for studying the role of GLUT5 in health and disease due to its high potency and selectivity. This guide provides a framework for researchers to confirm its efficacy in new cell lines. While current data is promising, further studies are needed to generate a comprehensive comparative dataset of this compound and other GLUT5 inhibitors across a wider range of cell lines. Such data will be invaluable for the rational design of future experiments and the development of novel GLUT5-targeted therapies.

References

A Comparative Guide to MSNBA and Non-Selective GLUT Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of glucose and fructose transporter inhibitors is critical for advancing metabolic research and oncology. This guide provides a detailed comparison of MSNBA, a selective GLUT5 inhibitor, with prominent non-selective GLUT inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to GLUT Inhibition

Facilitative glucose transporters (GLUTs) are a family of membrane proteins essential for glucose and fructose transport across cell membranes. In many cancer types, the upregulation of GLUTs is a key metabolic adaptation, allowing for increased glucose uptake to fuel rapid proliferation—a phenomenon known as the Warburg effect.[1][2][3] This dependency on glucose transporters has made them a compelling target for anticancer therapies. Inhibitors of GLUTs can be broadly categorized into selective, targeting a specific isoform, and non-selective, targeting multiple GLUT isoforms.

This compound (N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine) has emerged as a potent and selective inhibitor of GLUT5, the primary fructose transporter.[4][5] Its specificity offers a tool to investigate the distinct role of fructose metabolism in disease. In contrast, non-selective GLUT inhibitors like Glutor, BAY-876, and WZB117 target multiple GLUT isoforms, primarily the class I GLUTs (GLUT1-4), providing a broader blockade of glucose uptake.[6][7][8]

Comparative Performance: this compound vs. Non-Selective GLUT Inhibitors

The following tables summarize the quantitative data on the inhibitory activity of this compound and several non-selective GLUT inhibitors. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Table 1: Inhibitory Activity of this compound (Selective GLUT5 Inhibitor)

Cell LineAssay TypeParameterValueReference
MCF7Fructose UptakeK_i3.2 ± 0.4 µM[4][5]
MCF7Fructose Uptake (in presence of 10 mM fructose)IC_505.8 ± 0.5 µM[4][9]
HT-29Cell ViabilityIC_500.25 ± 0.08 µM[10]
CoN (normal colon)Cell ViabilityIC_5012.51 ± 1.41 µM[10]

Table 2: Inhibitory Activity of Non-Selective GLUT Inhibitors

InhibitorTarget(s)Cell LineAssay TypeParameterValueReference
Glutor GLUT1, 2, 3HCT1162-DG UptakeIC_5010.8 nM[7][11]
UM-UC-32-DG UptakeIC_508.3 nM[11]
UO-312-DG UptakeIC_503.6 nM[11]
MIA PaCa-22-DG UptakeIC_501.1 nM[11]
Dalton's LymphomaCell ViabilityIC_500.01 µM[11]
BAY-876 GLUT1Cell-free-IC_502 nM[6][8]
Hela-MaTuGlucose UptakeIC_503.2 nM[6]
(Selectivity)GLUT2, 3, 4-Fold Selectivity>130x vs GLUT2/3/4[8]
WZB117 GLUT1Various cancer cellsGlucose TransportIC_50~0.6 µM[12][13]
A549, MCF7Cell ProliferationIC_50~10 µM[13][14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize GLUT inhibitors.

Protocol 1: Fructose/Glucose Uptake Assay using Radiolabeled Substrate

This protocol is adapted from methods used to characterize both selective and non-selective GLUT inhibitors.[5][16][17]

Objective: To measure the inhibition of fructose or glucose transport into cells.

Materials:

  • Cancer cell line of interest (e.g., MCF7 for GLUT5, A549 for GLUT1)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled substrate: D-[U-¹⁴C]fructose or 2-deoxy-D-[³H]glucose

  • Inhibitor stock solution (e.g., this compound, Glutor in DMSO)

  • Cytochalasin B (as a control for GLUT1-4 inhibition)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Culture: Seed cells in 24-well plates and grow to 80-90% confluency.

  • Cell Preparation: Wash cells twice with PBS. Pre-incubate cells in KRH buffer for 15 minutes at 37°C.

  • Inhibitor Treatment: Add the desired concentration of the inhibitor (or vehicle control) to the wells and incubate for a specified time (e.g., 30 minutes).

  • Transport Initiation: Initiate uptake by adding the radiolabeled substrate (e.g., 10 µM final concentration) to each well.

  • Transport Termination: After a defined incubation period (e.g., 5-10 minutes), rapidly wash the cells three times with ice-cold PBS to stop the transport.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration of each sample. Calculate the percentage of inhibition relative to the vehicle-treated control. Determine IC_50 or K_i values using appropriate software (e.g., Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is commonly used to assess the cytotoxic effects of GLUT inhibitors on cancer cells.[10]

Objective: To determine the effect of GLUT inhibitors on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • Inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Inhibitor Treatment: After allowing the cells to attach overnight, replace the medium with fresh medium containing various concentrations of the inhibitor (and a vehicle control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC_50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

The inhibition of GLUTs disrupts cellular metabolism and triggers various downstream signaling events. The specific pathways affected depend on the selectivity of the inhibitor.

This compound and GLUT5-Mediated Fructose Metabolism

This compound selectively blocks GLUT5, thereby inhibiting the uptake of fructose. In cancer cells that overexpress GLUT5, this leads to a reduction in fructose-fueled metabolic pathways.[1][18] Fructose metabolism can contribute to glycolysis, the pentose phosphate pathway, and lipogenesis.[19][20] Inhibition of GLUT5 by this compound has been shown to suppress the AMPK/mTORC1 signaling pathway, which is crucial for cell growth and proliferation.[20]

GLUT5_Pathway Fructose Extracellular Fructose GLUT5 GLUT5 Fructose->GLUT5 Fructose_in Intracellular Fructose GLUT5->Fructose_in Fructolysis Fructolysis Fructose_in->Fructolysis This compound This compound This compound->GLUT5 Glycolysis Glycolysis Fructolysis->Glycolysis PPP Pentose Phosphate Pathway Fructolysis->PPP Lipogenesis Lipogenesis Fructolysis->Lipogenesis AMPK AMPK Fructolysis->AMPK mTORC1 mTORC1 AMPK->mTORC1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation

This compound inhibits fructose uptake via GLUT5, affecting downstream metabolic and signaling pathways.
Non-Selective GLUT Inhibitors and Glycolysis

Non-selective inhibitors like Glutor, BAY-876, and WZB117 primarily target GLUT1, which is the most ubiquitously overexpressed glucose transporter in cancer.[6][7][8] By blocking glucose uptake, these inhibitors starve cancer cells of their primary energy source, leading to a shutdown of glycolysis.[3][16] This results in decreased ATP production, increased oxidative stress, and the downregulation of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that promotes the expression of glycolytic enzymes and GLUT1 itself.[21][22] The inhibition of glycolysis ultimately leads to cell cycle arrest and apoptosis.

NonSelective_GLUT_Pathway Glucose Extracellular Glucose GLUT1 GLUT1 Glucose->GLUT1 Glucose_in Intracellular Glucose GLUT1->Glucose_in Glycolysis Glycolysis Glucose_in->Glycolysis Inhibitors Non-selective Inhibitors (e.g., Glutor, BAY-876) Inhibitors->GLUT1 ATP ATP Production Glycolysis->ATP HIF1a HIF-1α Glycolysis->HIF1a CellCycle Cell Cycle Arrest ATP->CellCycle Apoptosis Apoptosis ATP->Apoptosis HIF1a->GLUT1

Non-selective inhibitors block glucose uptake via GLUT1, leading to glycolysis inhibition.
Experimental Workflow for GLUT Inhibitor Screening

The general workflow for identifying and characterizing novel GLUT inhibitors involves a multi-step process, from initial screening to in-depth mechanistic studies.

Experimental_Workflow Start Compound Library HTS High-Throughput Screening (e.g., 2-NBDG uptake) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Assays (vs. other GLUTs) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Kinetics, Signaling) Selectivity->Mechanism In_Vivo In Vivo Efficacy Studies (Xenograft models) Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

A typical workflow for the discovery and development of novel GLUT inhibitors.

Conclusion

The choice between a selective inhibitor like this compound and a non-selective GLUT inhibitor depends on the specific research question. This compound provides a valuable tool to dissect the role of fructose metabolism in cancer and metabolic diseases. Its selectivity for GLUT5 allows for targeted investigations that would be confounded by broad-spectrum glucose transport inhibition.

Non-selective GLUT inhibitors, on the other hand, offer a more comprehensive approach to blocking the energy supply of cancer cells that rely on multiple glucose transporters. The high potency of compounds like Glutor and BAY-876 makes them promising candidates for anticancer therapeutics.

This guide provides a foundational comparison to aid researchers in selecting the appropriate tools and methodologies for their studies in the dynamic field of cancer metabolism. The provided data and protocols should be adapted and validated for specific experimental systems.

References

A Comparative Analysis of MSNBA and Natural GLUT5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic GLUT5 inhibitor, N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA), with various naturally occurring inhibitors of the fructose transporter GLUT5. The objective is to present a clear, data-driven analysis to inform research and development in metabolic diseases and oncology, where GLUT5 is a key therapeutic target.

Introduction to GLUT5 and Its Inhibition

The glucose transporter 5 (GLUT5) is a member of the solute carrier family 2 (SLC2A5) and is the primary facilitative transporter for fructose in the human body. It is highly expressed in the small intestine, with lower levels in the kidney, brain, adipose tissue, and skeletal muscle.[1] Overexpression of GLUT5 has been implicated in various pathologies, including metabolic disorders like obesity and type 2 diabetes, as well as in the proliferation of several types of cancer, such as breast and lung cancer.[1][2] This has made GLUT5 an attractive target for therapeutic intervention. Inhibition of GLUT5 can potentially mitigate the adverse effects of high fructose consumption and curb the growth of fructose-dependent tumors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency of this compound and several natural compounds against GLUT5. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), where available. Lower values indicate higher potency.

InhibitorTypeIC50KiSpecificitySource
This compound Synthetic0.10 mM (in proteoliposomes)[2] 5.8 µM (in MCF7 cells)[2]3.2 µM (in MCF7 cells)[2]Selective for GLUT5 over GLUT1, GLUT2, GLUT3, and GLUT4[2]Thompson et al., 2016
Rubusoside Natural (from Rubus suavissimus)6.7 ± 0.2 mMNot ReportedAlso inhibits GLUT1 (IC50 = 4.6 ± 0.3 mM)Ju et al., 2015
Astragalin-6-glucoside Natural (from Phytolacca americana)6.8 ± 1.6 mMNot ReportedDoes not inhibit GLUT1Ju et al., 2015
(-)-epigallocatechin-gallate (EGCG) Natural (from Green Tea)~72 µM (in oocytes)Not ReportedAlso inhibits GLUT2Gauer et al., 2018
Apigenin Natural (Flavonoid)~40 µM (in oocytes)Not ReportedAlso inhibits GLUT2 and GLUT7Gauer et al., 2018
Quercetin Natural (Flavonoid)No significant inhibition of GLUT5Not ReportedInhibits GLUT2Gauer et al., 2018; Lee et al., 2015

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and natural GLUT5 inhibitors.

Proteoliposome-Based Fructose Transport Assay

This in vitro assay assesses the direct inhibition of GLUT5 transport activity in a reconstituted system.

a. Expression and Purification of Human GLUT5:

  • Human GLUT5 is recombinantly expressed in an appropriate system, such as insect cells (e.g., Spodoptera frugiperda Sf9 cells).

  • The protein is then purified from the cell membranes using affinity chromatography.

b. Reconstitution of GLUT5 into Proteoliposomes:

  • Purified GLUT5 protein is reconstituted into liposomes (e.g., prepared from bovine liver lipids) using methods like freeze-thaw sonication or extrusion.[1] This process inserts the transporter into a lipid bilayer, mimicking its native environment.

c. Entrance Counter-flow Transport Assay:

  • Proteoliposomes are loaded with a high concentration of non-radiolabeled fructose.

  • The transport assay is initiated by diluting the proteoliposomes into a buffer containing a low concentration of radiolabeled fructose (e.g., 14C-fructose) and the inhibitor being tested (this compound or a natural compound) at various concentrations.

  • The uptake of radiolabeled fructose into the proteoliposomes is measured over time by collecting the proteoliposomes on a filter and quantifying the radioactivity using a scintillation counter.

  • The initial rate of transport is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Cell-Based Fructose Uptake Assay (MCF7 Cells)

This assay measures the inhibition of GLUT5-mediated fructose uptake in a cellular context.

a. Cell Culture:

  • Human breast cancer cells (MCF7), which endogenously express GLUT5, are cultured in a suitable medium (e.g., DMEM with 10% FBS) to near confluency in multi-well plates.

b. Fructose Uptake Assay:

  • The cells are washed and pre-incubated with a buffer containing the test inhibitor at various concentrations.

  • To distinguish GLUT5-mediated fructose transport from that of other transporters like GLUT2, a specific inhibitor of other glucose/fructose transporters, such as cytochalasin B, can be included.

  • The uptake is initiated by adding a solution containing a known concentration of radiolabeled fructose (e.g., 14C-fructose).

  • After a defined incubation period, the uptake is stopped by washing the cells with ice-cold buffer to remove extracellular radiolabeled fructose.

  • The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • The rate of fructose uptake is calculated and normalized to the protein concentration.

  • IC50 and Ki values are determined by plotting the uptake rates against the inhibitor concentrations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GLUT5 signaling pathway and a typical workflow for screening GLUT5 inhibitors.

GLUT5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fructose_ext Fructose GLUT5 GLUT5 Transporter Fructose_ext->GLUT5 Transport Fructose_int Fructose GLUT5->Fructose_int F1P Fructose-1-Phosphate Fructose_int->F1P KHK AMPK AMPK Fructose_int->AMPK Activation Glycolysis Glycolysis F1P->Glycolysis PPP Pentose Phosphate Pathway (PPP) F1P->PPP FattyAcid Fatty Acid Synthesis Glycolysis->FattyAcid Proliferation Cell Proliferation & Growth Glycolysis->Proliferation Metabolic_Reprogramming Metabolic Reprogramming Glycolysis->Metabolic_Reprogramming PPP->Proliferation PPP->Metabolic_Reprogramming FattyAcid->Proliferation FattyAcid->Metabolic_Reprogramming mTORC1 mTORC1 AMPK->mTORC1 Activation mTORC1->Proliferation This compound This compound / Natural Inhibitors This compound->GLUT5 Inhibition

Caption: GLUT5-mediated fructose uptake and its downstream metabolic pathways.

GLUT5_Inhibitor_Screening_Workflow start Compound Library (Synthetic or Natural) virtual_screening Virtual Screening (In Silico Docking on GLUT5 Model) start->virtual_screening in_vitro_assay Primary Screening: In Vitro Assay (e.g., Proteoliposome Transport Assay) virtual_screening->in_vitro_assay hit_identification Hit Identification (Compounds with significant inhibition) in_vitro_assay->hit_identification secondary_assay Secondary Screening: Cell-Based Assay (e.g., Fructose Uptake in MCF7/Caco-2 cells) hit_identification->secondary_assay Confirmed Hits dose_response Dose-Response & Potency Determination (IC50, Ki) secondary_assay->dose_response selectivity_assay Selectivity Profiling (Testing against other GLUTs) dose_response->selectivity_assay lead_optimization Lead Optimization selectivity_assay->lead_optimization Selective Hits in_vivo_studies In Vivo Efficacy & Toxicity Studies lead_optimization->in_vivo_studies

Caption: A typical workflow for the discovery and development of GLUT5 inhibitors.

Discussion

The data clearly demonstrates that this compound is a significantly more potent and selective inhibitor of GLUT5 compared to the natural compounds identified to date.[2] With an IC50 in the low micromolar range in a cellular context, this compound offers a powerful tool for studying the physiological and pathological roles of GLUT5.[2] Its selectivity for GLUT5 over other glucose transporters is a critical advantage, as off-target inhibition of essential glucose transporters like GLUT1 and GLUT4 could lead to significant side effects.

Natural inhibitors such as rubusoside and astragalin-6-glucoside exhibit much lower potency, with IC50 values in the millimolar range.[3] Furthermore, some natural compounds like rubusoside and EGCG lack specificity, inhibiting other GLUT isoforms. While these natural products may serve as starting points for the development of more potent and selective inhibitors, they are less suitable as direct therapeutic agents or as precise research tools.

The development of potent and selective GLUT5 inhibitors like this compound is crucial for advancing our understanding of fructose metabolism and its role in disease.[4] Such compounds are invaluable for validating GLUT5 as a therapeutic target and for the potential development of novel treatments for metabolic disorders and cancer.[4]

Conclusion

This compound stands out as a superior GLUT5 inhibitor when compared to currently known natural alternatives, owing to its high potency and selectivity. For researchers in drug development, this compound represents a benchmark compound for the design and evaluation of new GLUT5 inhibitors. While natural products offer a diverse chemical space for inhibitor discovery, significant medicinal chemistry efforts would be required to optimize their potency and selectivity to a level comparable to that of this compound.

References

MSNBA: A Highly Selective Inhibitor of GLUT5 with Negligible Cross-Reactivity to Other Glucose Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available data demonstrates that N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) is a potent and highly selective inhibitor of the fructose transporter GLUT5. Extensive in vitro studies confirm that this compound exhibits minimal to no cross-reactivity with other key glucose transporters, including GLUT1, GLUT2, GLUT3, and GLUT4, making it a valuable tool for researchers studying fructose metabolism and its role in various disease states.

Comparative Analysis of this compound's Inhibitory Activity

Experimental data consistently show that this compound's inhibitory action is specific to GLUT5. The compound demonstrates a significant inhibitory effect on fructose transport mediated by GLUT5, while having no discernible impact on glucose transport by other major glucose transporter isoforms.

TransporterSubstrateThis compound InhibitionIC50 (mM)Ki (µM)
GLUT5 FructoseYes 0.103.2 ± 0.4
GLUT1 GlucoseNoNot ApplicableNot Applicable
GLUT2 Glucose/FructoseNoNot ApplicableNot Applicable
GLUT3 GlucoseNoNot ApplicableNot Applicable
GLUT4 GlucoseNoNot ApplicableNot Applicable

Table 1: Summary of this compound's inhibitory activity against various glucose transporters. Data is primarily sourced from the foundational study by George Thompson et al. (2016) in Scientific Reports.[1][2][3]

Experimental Determination of Cross-Reactivity

The high selectivity of this compound for GLUT5 was established through a series of rigorous in vitro transport assays. These experiments were designed to directly measure the effect of this compound on the transport activity of individual glucose transporter isoforms. The primary methodologies employed are detailed below.

GLUT5 Fructose Uptake Inhibition Assay in MCF-7 Cells

The inhibitory potency of this compound on GLUT5 was determined using the human breast cancer cell line MCF-7, which endogenously expresses high levels of GLUT5.

  • Cell Culture: MCF-7 cells were cultured in a standard growth medium (e.g., DMEM with 10% FBS) to confluency in multi-well plates.

  • Pre-incubation: Prior to the assay, cells were washed with a glucose-free buffer and pre-incubated with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.

  • Transport Initiation: Fructose transport was initiated by the addition of a solution containing a known concentration of radiolabeled fructose (e.g., ¹⁴C-fructose).

  • Transport Termination: After a short incubation period (e.g., 1-5 minutes) to measure initial transport rates, the uptake was rapidly terminated by washing the cells with an ice-cold stop solution.

  • Quantification: The amount of intracellular radiolabeled fructose was quantified using liquid scintillation counting.

  • Data Analysis: The inhibition of fructose uptake at each this compound concentration was calculated relative to a vehicle control (DMSO). The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) were determined by fitting the data to appropriate inhibition models.[2][3]

Assessment of Cross-Reactivity against GLUT1, GLUT2, GLUT3, and GLUT4

To evaluate the specificity of this compound, similar transport assays were conducted using cell lines or systems expressing other glucose transporter isoforms.

  • Cell Line Selection: Cell lines that predominantly express a single glucose transporter isoform of interest (e.g., HEK293 cells engineered to overexpress GLUT1, GLUT2, GLUT3, or GLUT4) were utilized.

  • Substrate Selection: A radiolabeled substrate appropriate for the specific transporter was used (e.g., ¹⁴C-glucose for GLUT1, GLUT3, and GLUT4; ¹⁴C-glucose or ¹⁴C-fructose for GLUT2).

  • Assay Protocol: The experimental protocol followed the same principles as the GLUT5 inhibition assay: pre-incubation with this compound, initiation of transport with the radiolabeled substrate, termination of the assay, and quantification of intracellular radioactivity.

  • Results: The results from these assays consistently demonstrated that this compound did not significantly inhibit the transport activity of GLUT1, GLUT2, GLUT3, or GLUT4, even at concentrations that potently inhibit GLUT5.[1][2]

Signaling and Experimental Workflow

The following diagrams illustrate the specificity of this compound in the context of cellular hexose transport and the general workflow for assessing its cross-reactivity.

cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Space GLUT5 GLUT5 Fructose_in Fructose GLUT5->Fructose_in GLUT1_4 GLUT1-4 Glucose_in Glucose GLUT1_4->Glucose_in Fructose Fructose Fructose->GLUT5 Transport Glucose Glucose Glucose->GLUT1_4 Transport This compound This compound This compound->GLUT5 Inhibition

Caption: this compound selectively inhibits fructose transport via GLUT5.

start Start: Prepare cell lines expressing specific GLUT isoforms (GLUT1-5) pre_incubate Pre-incubate cells with varying concentrations of this compound start->pre_incubate initiate_transport Initiate transport with radiolabeled substrate (¹⁴C-fructose for GLUT5, ¹⁴C-glucose for others) pre_incubate->initiate_transport terminate_transport Terminate transport with ice-cold stop solution initiate_transport->terminate_transport quantify Quantify intracellular radioactivity terminate_transport->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze compare Compare inhibitory activity across all GLUT isoforms analyze->compare end Conclusion: Determine specificity of this compound for GLUT5 compare->end

Caption: Experimental workflow for assessing this compound cross-reactivity.

Conclusion

References

Validating MSNBA's Mechanism as a Competitive Inhibitor of GLUT5

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA), a potent and selective competitive inhibitor of the fructose transporter GLUT5, with other known inhibitors. Experimental data is presented to validate its mechanism of action, alongside detailed protocols for key experiments, to assist researchers in the fields of drug discovery and metabolic disease.

Introduction to this compound and GLUT5

GLUT5 is a facilitative fructose transporter that plays a crucial role in fructose uptake in various tissues, including the small intestine, and is overexpressed in several types of cancer. Its role in fructose metabolism makes it a significant therapeutic target for metabolic diseases and oncology. This compound has been identified as a highly selective competitive inhibitor of GLUT5, offering a valuable tool for studying the physiological and pathological roles of fructose transport.[1][2]

Mechanism of Action: Competitive Inhibition

Competitive inhibition is a form of enzyme or transporter inhibition where the inhibitor molecule binds to the active site, preventing the binding of the natural substrate.[3][4] In the case of this compound, it directly competes with fructose for binding to the GLUT5 transporter. This mode of action is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) remains unchanged.

The competitive inhibitory action of this compound on GLUT5 has been experimentally validated, with a reported inhibition constant (Ki) of 3.2 ± 0.4 μM in MCF7 human breast cancer cells.[1][2][5] This indicates a high affinity of this compound for the fructose binding site on the GLUT5 transporter.

Comparative Analysis of GLUT5 Inhibitors

While this compound stands out for its well-characterized competitive inhibition and high selectivity, other compounds have been identified as GLUT5 inhibitors. However, their mechanisms of action and quantitative inhibitory potencies are not as clearly defined in the context of competitive inhibition.

InhibitorTargetReported IC50Reported KiMechanism of ActionSelectivityReference
This compound GLUT5 0.10 ± 0.03 mM (proteoliposomes) 5.8 ± 0.5 μM (MCF7 cells)3.2 ± 0.4 μM Competitive High (No effect on GLUT1-4, GLUT2 fructose transport)[1][2][5]
(-)-Epicatechin gallate (ECg)GLUT5Not specifiedNot specified as competitive KiReduces apparent number of cell-surface GLUT5 moleculesAlso inhibits GLUT2[6][7]
NobiletinGLUT5Not specifiedNot specified as competitive KiReduces apparent number of cell-surface GLUT5 moleculesAlso inhibits glucose transporters[6]
RubusosideGLUT56.7 ± 0.2 mMNot specified as competitive KiInhibition of transportAlso inhibits GLUT1[8][9]
Astragalin-6-glucosideGLUT56.8 ± 1.6 mMNot specified as competitive KiInhibition of transportDoes not inhibit GLUT1[2][8][9][10]

Experimental Validation of this compound's Competitive Inhibition

The competitive inhibition of GLUT5 by this compound has been demonstrated through various experimental approaches, primarily centered around fructose uptake assays in cell lines that endogenously express GLUT5, such as the MCF7 breast cancer cell line.

Key Experimental Data
  • Dixon Plot Analysis: A Dixon plot, where the reciprocal of the initial velocity is plotted against the inhibitor concentration at different substrate concentrations, is a classical method to determine the type of enzyme inhibition and the Ki. For this compound, Dixon plot analysis of fructose uptake in MCF7 cells demonstrated that the lines intersect at a point on the y-axis, a characteristic feature of competitive inhibition. This analysis yielded a Ki of 3.2 ± 0.4 μM .[1][5]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) of this compound was determined to be 5.8 ± 0.5 μM in MCF7 cells in the presence of 10 mM fructose.[5] In a reconstituted proteoliposome system, the IC50 was found to be 0.10 ± 0.03 mM .[2] The difference in IC50 values can be attributed to the different experimental systems.

  • Selectivity Assays: The specificity of this compound for GLUT5 was confirmed by assessing its effect on other glucose transporters. Studies have shown that this compound does not inhibit glucose transport by GLUT1, GLUT2, GLUT3, and GLUT4, nor fructose transport by GLUT2.[1][2] This high selectivity is a crucial advantage for its use as a specific chemical probe for GLUT5.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental findings. Below is a representative protocol for a key experiment used to validate this compound's mechanism.

Fructose Uptake Assay in MCF7 Cells

This protocol describes the measurement of fructose uptake in the human breast cancer cell line MCF7 to assess the inhibitory effect of this compound.

Materials:

  • MCF7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (in DMSO)

  • [¹⁴C]-D-fructose (or a fluorescent fructose analog)

  • Unlabeled D-fructose

  • Cytochalasin B (to inhibit GLUT2-mediated fructose uptake)

  • Cell lysis buffer

  • Scintillation cocktail (for radiolabeled fructose) or fluorescence plate reader (for fluorescent fructose)

Procedure:

  • Cell Culture: Culture MCF7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂. Seed cells in 24-well plates and grow to 80-90% confluency.

  • Cell Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

  • Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) in the presence of 50 μM cytochalasin B for 5-10 minutes at 37°C. Cytochalasin B is included to block any fructose transport mediated by GLUT2, thus isolating GLUT5 activity.

  • Initiation of Fructose Uptake: Initiate the uptake by adding a solution containing a fixed concentration of [¹⁴C]-D-fructose and varying concentrations of unlabeled D-fructose (for kinetic analysis).

  • Incubation: Incubate the cells for a short, defined period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the fructose solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer and incubating for 10-15 minutes.

  • Quantification:

    • For [¹⁴C]-D-fructose: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • For fluorescent fructose analogs: Measure the fluorescence intensity of the cell lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the uptake data to the protein concentration of each well. For competitive inhibition analysis, plot the data using a Dixon plot (1/velocity vs. [Inhibitor]) or a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to determine the Ki.

Visualizing the Molecular Landscape

Diagrams illustrating the relevant biological pathways and experimental workflows can aid in understanding the context of this compound's function.

GLUT5 Signaling and Fructose Metabolism

Fructose uptake via GLUT5 is the initial step in a metabolic cascade with implications for both normal physiology and disease states such as cancer. The expression of GLUT5 is regulated by dietary fructose, involving transcription factors like ChREBP. Once inside the cell, fructose is metabolized and can fuel various cellular processes, including glycolysis and lipogenesis.

GLUT5_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fructose_ext Fructose GLUT5 GLUT5 Fructose_ext->GLUT5 Transport Fructose_int Fructose GLUT5->Fructose_int Metabolism Glycolysis, Lipogenesis, etc. Fructose_int->Metabolism MSNBA_int This compound MSNBA_int->GLUT5 Competitive Inhibition ChREBP ChREBP ChREBP->GLUT5 Upregulates Expression Dietary_Fructose Dietary Fructose (Signal) Dietary_Fructose->ChREBP

Caption: GLUT5-mediated fructose transport and its competitive inhibition by this compound.

Experimental Workflow for Validating this compound's Competitive Inhibition

The process of validating this compound as a competitive inhibitor involves a series of well-defined experimental steps, from cell culture to data analysis.

Experimental_Workflow Start Start Cell_Culture 1. Culture MCF7 Cells Start->Cell_Culture Pre_incubation 2. Pre-incubate with This compound & Cytochalasin B Cell_Culture->Pre_incubation Fructose_Uptake 3. Initiate Fructose Uptake ([14C]-Fructose) Pre_incubation->Fructose_Uptake Stop_Lysis 4. Stop Uptake & Lyse Cells Fructose_Uptake->Stop_Lysis Quantification 5. Quantify Radioactivity Stop_Lysis->Quantification Data_Analysis 6. Data Analysis (Dixon Plot, Ki determination) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the competitive inhibition of GLUT5 by this compound.

Conclusion

The experimental evidence strongly supports the classification of this compound as a potent and selective competitive inhibitor of the GLUT5 fructose transporter. Its well-defined mechanism of action, high selectivity, and the availability of detailed experimental protocols make it a superior tool for investigating the roles of GLUT5 in health and disease compared to other currently known inhibitors with less characterized mechanisms. This guide provides a comprehensive overview for researchers aiming to utilize this compound in their studies of fructose metabolism and its therapeutic targeting.

References

Unraveling Advanced Cancer Diagnostics: A Comparative Analysis of Methylation-Based and Aptamer-Based Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of oncology research and diagnostics, two powerful technologies are at the forefront of innovation: methylation-based analysis using sensitive nucleases and targeted recognition by bifunctional aptamers. While a specific technology termed "MSNBA (Methylation-Sensitive Nuclease with a Bifunctional Aptamer)" does not correspond to a widely recognized platform in current scientific literature, the constituent concepts represent critical and distinct approaches to cancer detection and therapy. This guide provides a comparative analysis of these two cutting-edge methodologies, offering researchers, scientists, and drug development professionals a clear understanding of their principles, performance, and applications across various cancer types.

Introduction to Key Technologies

Aberrant DNA methylation is a hallmark of cancer, occurring in the early stages of tumor development.[1][2] This epigenetic alteration can be detected in circulating cell-free DNA (ccfDNA) found in liquid biopsies, making it a valuable biomarker for early cancer detection and prognosis.[1][3] Methods utilizing methylation-sensitive restriction enzymes, which selectively cleave unmethylated DNA, are employed to identify these cancer-specific methylation patterns.[4][5]

Aptamers, on the other hand, are single-stranded DNA or RNA molecules that can be engineered to bind to specific targets, such as cancer cell surface proteins, with high affinity and specificity.[6][7] Often referred to as "chemical antibodies," aptamers can be used for both diagnostic and therapeutic purposes.[7][8] Bifunctional aptamers take this a step further by being designed to bind to two different targets simultaneously, enabling novel applications such as targeted drug delivery across the blood-brain barrier to brain metastases.[9][10]

This guide will delve into a comparative analysis of these two powerful approaches, summarizing their performance data, outlining experimental protocols, and visualizing key workflows.

Table 1: Performance of Methylation-Based Liquid Biopsy in Various Cancer Types

Cancer TypeTechnologySensitivitySpecificityKey Findings
Colorectal Cancer (CRC) Targeted Enzymatic Methyl Sequencing86.2% - 97.0%90.3% - 99.3%High sensitivity for early-stage CRC. Performance is not significantly affected by tumor location or mismatch repair status.[11]
CRC Plasma-based SEPT9 methylation assay72%90%A screening test for the detection of colorectal cancer.[12]
Lung Cancer qPCR of SHOX2 and PTGER4 methylation78%96%Able to distinguish malignant lung disease from non-malignant conditions.[4]
Bladder Cancer qPCR of 15 genomic regions in urine68.2% - 90%83% - 88%Analysis of DNA methylation patterns in urinary exfoliated cells.[4]
Multi-Cancer (12 types) Targeted methylation analysis of cfDNA67.3% (Stage I-III)99.3%Detection sensitivity increases with cancer stage.[13]
Multi-Cancer (>50 types) Targeted methylation analysis of cfDNA43.9% (All Stages)99.3%Able to detect over 50 different cancer types with high specificity.[13]

Table 2: Performance of Aptamer-Based Cancer Detection

Cancer TypeTechnologyMethodDetection LimitKey Findings
Breast Cancer Aptamer-based assayDetection of circulating tumor cells (CTCs)Higher sensitivity and specificity than conventional antibody-based methodsAptamers can effectively capture and detect CTCs in blood samples.[7]
Prostate Cancer RNA aptamers targeting PSMAIn vitro binding to prostate cancer cells2.1 nMFirst RNA aptamers selected to bind to a tumor-associated membrane antigen.[14]
Leukemia Electrochemical aptasensorDetection of leukemia cells10 to 1 x 10^6 cells/mLA novel sandwich sensing system for the detection of cancer cells.[8]
Colon Cancer Electrochemical aptasensorDetection of colon CTCs40 cells/mLUtilizes MUC-1 aptamer-bound carbon nanospheres for high sensitivity.[14]
Various Cancers Dual-aptamer nanoparticle strategyColorimetric detection of cancer cells10 cells/mLSignal amplification strategy for highly sensitive detection.[14]

Experimental Protocols

General Workflow for Methylation-Based Cancer Detection

The detection of cancer through DNA methylation analysis in a liquid biopsy sample typically follows these steps:

  • Sample Collection and Processing: A blood sample is drawn from the patient, from which plasma containing ccfDNA is isolated.

  • Bisulfite Conversion or Enzymatic Treatment: The isolated ccfDNA is treated with sodium bisulfite or methylation-sensitive enzymes. Bisulfite conversion chemically converts unmethylated cytosines to uracil, while leaving methylated cytosines unchanged. Methylation-sensitive restriction enzymes selectively digest unmethylated DNA.[5]

  • Amplification and Analysis: The treated DNA is then amplified using techniques like Polymerase Chain Reaction (PCR). The methylation status is determined by sequencing or methylation-specific PCR assays.[4][5]

  • Data Analysis: The methylation patterns are analyzed and compared to known cancer-specific methylation profiles to determine the presence and sometimes the tissue of origin of the cancer.[13][15]

General Workflow for Aptamer-Based Cancer Detection

Aptamer-based detection of cancer markers or cells involves the following general protocol:

  • Aptamer Selection (SELEX): Aptamers with high affinity and specificity for a particular cancer biomarker or cell type are selected from a large library of random oligonucleotides through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[7]

  • Aptasensor Fabrication: The selected aptamers are then integrated into a biosensor platform. This can involve immobilizing the aptamers on a surface (e.g., an electrode for an electrochemical sensor) or conjugating them with signaling molecules (e.g., fluorophores or nanoparticles).[16]

  • Sample Incubation: The patient sample (e.g., blood, urine) is incubated with the aptasensor.

  • Signal Detection: The binding of the target molecule or cell to the aptamer induces a measurable signal (e.g., a change in fluorescence, electrical current, or color).[16]

  • Analysis: The signal intensity is correlated with the concentration of the cancer biomarker or the number of cancer cells in the sample.

Visualizing the Methodologies

Methylation_Detection_Workflow cluster_0 Sample Processing cluster_1 Methylation Analysis cluster_2 Data Interpretation Blood_Sample Blood Sample Plasma_Isolation Plasma Isolation Blood_Sample->Plasma_Isolation ccfDNA_Extraction ccfDNA Extraction Plasma_Isolation->ccfDNA_Extraction Bisulfite_Conversion Bisulfite Conversion / Enzymatic Digestion ccfDNA_Extraction->Bisulfite_Conversion PCR_Amplification PCR Amplification Bisulfite_Conversion->PCR_Amplification Sequencing Sequencing / qPCR PCR_Amplification->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis Cancer_Detection Cancer Detection & Localization Data_Analysis->Cancer_Detection

Caption: Workflow for methylation-based cancer detection.

Aptamer_Detection_Workflow cluster_0 Aptamer Development cluster_1 Biosensor Preparation cluster_2 Detection cluster_3 Result SELEX SELEX Process Aptamer_Selection Aptamer Selection SELEX->Aptamer_Selection Aptasensor_Fabrication Aptasensor Fabrication Aptamer_Selection->Aptasensor_Fabrication Sample_Incubation Sample Incubation Aptasensor_Fabrication->Sample_Incubation Signal_Generation Signal Generation Sample_Incubation->Signal_Generation Signal_Analysis Signal Analysis & Quantification Signal_Generation->Signal_Analysis

Caption: Workflow for aptamer-based cancer detection.

Comparative Analysis

FeatureMethylation-Based DetectionAptamer-Based Detection
Principle Detects epigenetic alterations (aberrant DNA methylation) in ccfDNA.[1][2]Utilizes synthetic nucleic acid ligands (aptamers) to bind to specific cancer biomarkers or cells.[6][7]
Biomarker DNA methylation patterns.[1]Proteins, small molecules, or whole cells.[7]
Advantages - Early detection potential as methylation changes occur early in tumorigenesis.[2] - High specificity due to distinct methylation signatures.[15] - Can indicate tissue of origin.[13]- High specificity and affinity for targets.[6] - Low immunogenicity and toxicity.[14] - Cost-effective and reproducible chemical synthesis.[7] - Versatile for various targets and sensor formats.[16]
Limitations - Lower sensitivity for very early-stage cancers where ccfDNA shedding is low. - Complex workflows involving bisulfite conversion or enzymatic digestion.- Susceptibility to nuclease degradation in biological fluids (can be mitigated by chemical modifications). - The SELEX process for aptamer selection can be time-consuming.[7]
Applications - Early cancer screening and diagnosis.[3] - Monitoring treatment response and detecting recurrence.[17]- In vitro diagnostics and biosensors.[16] - In vivo imaging.[18] - Targeted drug delivery.[6]

Future Directions

Both methylation-based and aptamer-based technologies hold immense promise for revolutionizing cancer diagnostics. Future research in methylation analysis will likely focus on improving sensitivity for detecting minute amounts of methylated ccfDNA and refining algorithms for more accurate tumor localization. For aptamer technology, the development of more robust, nuclease-resistant aptamers and their integration into point-of-care diagnostic devices are key areas of advancement. The hypothetical combination of these technologies, perhaps in a single platform that uses an aptamer to capture cancer-derived material for subsequent methylation analysis, could offer unprecedented sensitivity and specificity in cancer detection.

References

Assessing the Potency of MSNBA Against Novel Compounds for GLUT5 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of cancer and metabolic disease research, the fructose transporter GLUT5 has emerged as a significant therapeutic target. Its overexpression in various cancer types and its role in fructose metabolism underscore the need for potent and selective inhibitors. This guide provides an objective comparison of the pioneering GLUT5 inhibitor, N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA), with recently investigated novel compounds. The following sections present quantitative potency data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in their drug discovery and development endeavors.

Comparative Potency of GLUT5 Inhibitors

The inhibitory potency of this compound and novel compounds against GLUT5 has been evaluated using various in vitro assays. The following table summarizes the key potency metrics, primarily half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki), derived from fructose uptake assays in relevant cancer cell lines.

CompoundTypeCell LineAssay TypePotency (IC50)Potency (Ki)Selectivity Notes
This compound SyntheticMCF7Fructose Uptake Assay5.8 µM3.2 µMSelective for GLUT5; no significant inhibition of GLUT1-4.[1]
Rubusoside Natural Product-Proteoliposome-based Assay~5 mM - 6.7 mMNot ReportedAlso inhibits GLUT1.[1]
Astragalin-6-glucoside Natural Product-Proteoliposome-based Assay~5 mM - 6.8 mMNot ReportedDoes not inhibit GLUT1.
Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol SyntheticNot SpecifiedFructose Uptake AssayNot Reported0.56 mMAffinity is ~28-times higher than D-fructose.[2]

Experimental Protocols

The assessment of a compound's potency as a GLUT5 inhibitor typically involves a fructose uptake assay in a relevant cancer cell line known to express GLUT5, such as the MCF7 human breast cancer cell line or the EMT6 murine mammary carcinoma cell line.

General Fructose Uptake Assay Protocol

This protocol outlines the key steps for determining the inhibitory effect of a compound on GLUT5-mediated fructose uptake.

1. Cell Culture and Seeding:

  • MCF7 Cells: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO2 atmosphere.

  • EMT6 Cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO2 atmosphere.

  • Seed cells in 24-well or 96-well plates and grow to near confluence.

2. Preparation of Assay Solutions:

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Inhibitor Solutions: Prepare stock solutions of the test compounds (e.g., in DMSO) and dilute to desired concentrations in the assay buffer.

  • Radiolabeled Fructose: Prepare a working solution of [14C]-D-fructose in the assay buffer.

3. Fructose Uptake Assay:

  • Wash the cells with warm assay buffer to remove the culture medium.

  • Pre-incubate the cells with the test compound at various concentrations for a specified time (e.g., 10-30 minutes) at 37°C. To isolate GLUT5 activity, other glucose transporters can be inhibited by adding cytochalasin B (e.g., 10 µM).

  • Initiate fructose uptake by adding the [14C]-D-fructose solution to each well.

  • Incubate for a defined period (e.g., 2-10 minutes) at 37°C.

  • Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measure the radioactivity in the cell lysates using a scintillation counter.

4. Data Analysis:

  • Calculate the rate of fructose uptake at each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Visualizing the Molecular Landscape

To better understand the context of GLUT5 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G GLUT5-Mediated Fructose Metabolism and Inhibition cluster_membrane Cell Membrane GLUT5 GLUT5 Transporter Fructose_in Fructose (Intracellular) GLUT5->Fructose_in Fructose_out Fructose (Extracellular) Fructose_out->GLUT5 Metabolism Glycolysis & Pentose Phosphate Pathway Fructose_in->Metabolism Inhibitor This compound / Novel Compound Inhibitor->GLUT5

Caption: GLUT5-mediated fructose transport and its inhibition.

G Experimental Workflow for Assessing GLUT5 Inhibitor Potency A 1. Seed Cells (e.g., MCF7, EMT6) B 2. Pre-incubate with Inhibitor (this compound or Novel Compound) A->B C 3. Add Radiolabeled Fructose ([14C]-D-fructose) B->C D 4. Incubate for a Defined Time C->D E 5. Stop Uptake & Wash Cells D->E F 6. Lyse Cells E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Data Analysis (IC50/Ki Determination) G->H

Caption: Workflow for GLUT5 inhibitor potency assessment.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for MSNBA, a potent and selective GLUT5 fructose transport inhibitor. Adherence to these guidelines is crucial for maintaining a safe research environment and ensuring regulatory compliance.

This compound Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₆S[1]
Molecular Weight 336.32 g/mol [1]
IC₅₀ (GLUT5) 0.10 mM[2]
Ki (fructose uptake in MCF7 cells) 3.2 ± 0.4 μM[1]
Solubility Soluble in DMSO (90 mg/mL)[1]

Experimental Protocol: Preparation of this compound Waste for Disposal

The following protocol outlines the necessary steps for the safe segregation, packaging, and labeling of this compound waste before its collection by a certified hazardous waste disposal service.

Objective: To safely prepare solid and liquid this compound waste for disposal, minimizing exposure and ensuring environmental responsibility.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (butyl rubber is recommended for handling DMSO solutions).

  • Designated hazardous waste containers (separate for solid and liquid waste), compatible with the chemical properties of this compound and any solvents used.

  • Hazardous waste labels.

  • Secondary containment trays.

  • Inert absorbent material (e.g., vermiculite, sand).

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Maintain separate, clearly labeled waste containers for solid this compound waste (e.g., contaminated consumables like pipette tips, tubes, and gloves) and liquid this compound waste (e.g., unused or spent solutions, typically in DMSO).

  • Solid Waste Collection:

    • Carefully place all solid materials contaminated with this compound into the designated solid hazardous waste container.

    • Avoid generating dust when handling solid this compound. If the pure compound is being disposed of, handle it in a chemical fume hood.

  • Liquid Waste Collection:

    • Pour liquid this compound waste, such as solutions in DMSO, into the designated liquid hazardous waste container using a funnel to prevent spills.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Container Labeling:

    • Affix a hazardous waste label to each container immediately upon starting waste collection.

    • Clearly write the full chemical name: "N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (this compound)".

    • List all constituents of the waste, including solvents (e.g., "DMSO") and their approximate concentrations.

    • Indicate the hazard characteristics (e.g., "Combustible Liquid" if in DMSO).

    • Fill in the accumulation start date and the name of the principal investigator or laboratory contact.

  • In-Lab Storage:

    • Store sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory.

    • This area should be well-ventilated and away from general lab traffic.

    • Place waste containers in a secondary containment tray to contain any potential leaks.

  • Arranging for Disposal:

    • Once the waste container is full or the accumulation time limit set by your institution is reached, contact your EHS office to schedule a pickup.

    • Follow all institutional procedures for waste manifest documentation and handover to authorized disposal personnel.

Mandatory Visualization: this compound Disposal Workflow

MSNBA_Disposal_Workflow cluster_prep Waste Preparation cluster_disposal Disposal Process start Start: this compound Waste Generated segregate Segregate Waste (Solid vs. Liquid) start->segregate collect_solid Collect Solid Waste (e.g., contaminated labware) segregate->collect_solid collect_liquid Collect Liquid Waste (e.g., DMSO solutions) segregate->collect_liquid label_waste Label Waste Containers (Chemical Name, Constituents, Hazards) collect_solid->label_waste collect_liquid->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Scheduled Waste Pickup by Authorized Personnel contact_ehs->pickup transport Transport to Licensed Hazardous Waste Facility pickup->transport end Final Disposal (e.g., Incineration) transport->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling N-(4-Methoxybenzylidene)-4-butylaniline (MBBA)

Author: BenchChem Technical Support Team. Date: November 2025

It is highly probable that "MSNBA" is a typographical error and the intended chemical is N-(4-Methoxybenzylidene)-4-butylaniline, commonly known as MBBA. This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in handling MBBA. The following procedures for personal protective equipment (PPE), handling, and disposal are based on available safety data for MBBA.

Health Hazard Summary

MBBA is classified as a hazardous substance with the following primary risks[1][2]:

  • Skin Irritation: Causes skin irritation upon contact.

  • Eye Irritation: Can lead to serious eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract.

Absorption of MBBA into the body can lead to the formation of methemoglobin, which in sufficient concentrations may cause cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood)[1][3].

Quantitative Safety Data

The following table summarizes key quantitative safety and physical property data for MBBA.

PropertyValueReference
Molecular Formula C18H21NO[1]
Molecular Weight 267.37 g/mol
CAS Number 26227-73-6[1]
Density 1.027 g/mL at 25 °C
Flash Point > 112 °C (> 233.6 °F)[1]
NFPA Rating (estimated) Health: 2; Flammability: 1; Instability: 0[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety when handling MBBA.

Body PartRequired PPESpecifications and Guidelines
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][2][3].
Skin/Body Chemical-resistant gloves and a lab coat or impervious clothing.Select gloves based on the specific laboratory task and potential for exposure. Inspect gloves for any signs of degradation before use. Protective clothing should prevent skin exposure[1][2][3].
Respiratory NIOSH/MSHA approved respirator.A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended where risk assessment shows air-purifying respirators are appropriate. If a respirator is the sole means of protection, a full-face supplied air respirator should be used[2][3].

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Ventilation: Always handle MBBA in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors[1][2].

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing[1][3].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday[2][3].

  • Storage: Store MBBA in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed when not in use[1][3].

Disposal Plan:

Chemical waste generators must adhere to federal, state, and local hazardous waste regulations for the disposal of MBBA and its containers[1].

  • Waste Classification: MBBA should be disposed of as hazardous waste.

  • Containerization: Collect waste MBBA in a suitable, closed, and properly labeled container.

  • Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service[3]. Do not dispose of MBBA down the drain[2][3].

  • Contaminated Materials: Any materials used for cleaning spills, such as absorbent materials and contaminated PPE, must also be disposed of as hazardous waste[4].

Emergency Spill Response Workflow

The following diagram outlines the step-by-step procedure for managing an MBBA spill in a laboratory setting.

MBBA_Spill_Workflow cluster_prep Immediate Actions cluster_contain Spill Containment & Cleanup cluster_decon Decontamination & Disposal Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation (use fume hood if safe) Evacuate->Ventilate Ignition Eliminate ignition sources Ventilate->Ignition PPE Don appropriate PPE (gloves, goggles, respirator) Ignition->PPE Absorb Cover spill with inert absorbent (vermiculite, sand, or earth) PPE->Absorb Collect Collect absorbed material into a suitable container Absorb->Collect Decontaminate Clean spill area with soap and water Collect->Decontaminate Dispose Seal and label waste container as hazardous waste Decontaminate->Dispose SeekDisposal Arrange for professional disposal Dispose->SeekDisposal

Caption: Workflow for handling a chemical spill of MBBA.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.